Heptanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDIXYWIVPYNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211886 | |
| Record name | Heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-62-6 | |
| Record name | Heptanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX6H3415T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Heptanamide from Heptanoic Acid and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis of heptanamide from heptanoic acid and urea. Leveraging established catalytic methods for the direct amidation of carboxylic acids, this document outlines a robust and efficient synthetic strategy. The protocols and data presented are based on analogous reactions reported in the scientific literature, offering a solid foundation for practical implementation in a research and development setting.
Introduction: The Importance of Amide Synthesis
The amide functional group is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals, polymers, and agrochemicals.[1][2][3][4][5] Traditional methods for amide synthesis often require the conversion of carboxylic acids into more reactive intermediates, such as acyl chlorides or anhydrides, or the use of stoichiometric coupling agents. These approaches, while effective, can generate significant chemical waste, making them less atom-economical and environmentally friendly.
Direct amidation of carboxylic acids using a stable and readily available nitrogen source like urea presents a more sustainable alternative. Recent advancements have identified various catalytic systems that facilitate this transformation, avoiding the need for harsh reagents and simplifying purification procedures. This guide focuses on such a direct, catalyzed approach for the synthesis of this compound.
Proposed Synthetic Pathway
The direct synthesis of this compound from heptanoic acid and urea can be achieved by heating the reactants in the presence of a suitable catalyst. This process circumvents the need for activating agents by facilitating the direct condensation of the carboxylic acid and urea. The overall reaction is depicted below:
Several catalytic systems have proven effective for this type of transformation, including magnesium nitrate (Mg(NO₃)₂·6H₂O), imidazole, and boric acid. These catalysts are inexpensive, readily available, and offer good to excellent yields in analogous reactions.
Experimental Protocols
The following are detailed experimental protocols adapted from established literature for the direct synthesis of primary amides from carboxylic acids and urea.
Method A: Magnesium Nitrate Catalyzed Synthesis
This protocol is adapted from a general method for the direct synthesis of primary amides using Mg(NO₃)₂·6H₂O as a catalyst.
Materials:
-
Heptanoic acid
-
Urea
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Octane (or another high-boiling inert solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanoic acid (e.g., 3 mmol, 1.0 eq), urea (6 mmol, 2.0 eq), Mg(NO₃)₂·6H₂O (0.3 mmol, 10 mol%), and octane (3 mL).
-
Heat the reaction mixture to 120-130°C and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Method B: Boric Acid Catalyzed Solvent-Free Synthesis
This protocol is a solvent-free approach adapted from a green chemistry method using boric acid as a catalyst.
Materials:
-
Heptanoic acid
-
Urea
-
Boric acid (H₃BO₃)
Procedure:
-
In a beaker or mortar, combine heptanoic acid (e.g., 0.05 mol, 1.0 eq), urea (0.075 mol, 1.5 eq), and boric acid (0.02 mol, 0.4 eq).
-
Triturate the mixture with a pestle or spatula for 2-5 minutes to ensure thorough mixing.
-
Heat the triturated mixture directly on a hot plate at 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
Quantitative Data from Analogous Reactions
| Carboxylic Acid | Catalyst (mol%) | N-Source (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetic Acid | Mg(NO₃)₂·6H₂O (10) | Urea (2.0) | Octane | 120 | 24 | 91 | |
| Hydrocinnamic Acid | Mg(NO₃)₂·6H₂O (10) | Urea (2.0) | Octane | 120 | 24 | 97 | |
| Phenylacetic Acid | Imidazole (20) | Urea (1.5) | Octane | 120 | 24 | 91 | |
| Hydrocinnamic Acid | Imidazole (20) | Urea (1.5) | Octane | 120 | 24 | 97 | |
| Hexanoic Acid | Imidazole (20) | N,N'-Dimethylurea (2.0) | Octane | 130 | 24 | 70 (N-methylhexanamide) | |
| Diphenylacetic Acid | Boric Acid (40) | Urea (1.5) | Solvent-free | 160-180 | 0.3-0.4 | 83-85 | |
| Oleic Acid | Lewis Acid | Urea (2.0-6.0) | Solvent-free (Microwave) | 190 | 0.5 | ~95 (conversion) |
Proposed Catalytic Mechanism
The precise mechanism can vary with the catalyst. For Lewis acid catalysts like Mg(NO₃)₂, it is proposed that the magnesium ion coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack. An alternative pathway may involve the formation of an N-acylurea intermediate.
Conclusion
The direct synthesis of this compound from heptanoic acid and urea represents a highly efficient and environmentally conscious alternative to traditional amidation methods. The use of inexpensive and readily available catalysts such as magnesium nitrate or boric acid, coupled with straightforward experimental procedures, makes this approach highly attractive for both academic research and industrial applications. The data from analogous systems suggest that high yields of this compound can be expected under optimized conditions. This guide provides the necessary foundational information for researchers to successfully implement and adapt this methodology for their specific needs in drug discovery and materials science.
References
- 1. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physico-chemical Properties of Heptanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physico-chemical properties of Heptanamide (CAS: 628-62-6). The document details quantitative data, experimental protocols for their determination, and a visual representation of a key experimental workflow, designed to support research and development activities.
Core Physico-chemical Data of this compound
This compound, also known as enanthamide, is a primary fatty amide with the chemical formula C₇H₁₅NO[1][2][3]. Its properties are crucial for understanding its behavior in various chemical and biological systems. The quantitative physico-chemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | |
| Melting Point | 95-96 °C | |
| Boiling Point | 239.29 - 254 °C at 760 mmHg | |
| Density | 0.852 - 0.891 g/cm³ | |
| Water Solubility | Low; 3.79 mg/mL (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 1.45 - 2.14 (Predicted) | |
| pKa (Acid Dissociation Constant) | 16.75 - 17.12 (Predicted, Strongest Acidic) | |
| Flash Point | 110.9 °C | |
| Refractive Index | 1.4217 - 1.438 (Estimate) | |
| Vapor Pressure | 0.0177 mmHg at 25 °C |
Experimental Protocols
Detailed methodologies for determining key physico-chemical properties of amides like this compound are outlined below. These protocols are generalized from standard laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample must be well-packed by tapping the tube or dropping it through a longer glass tube to ensure even heat distribution.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.
-
The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire solid sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method (Microscale)
-
Sample Preparation: Approximately 0.5 mL of this compound is placed in a small test tube (e.g., a Durham tube). An inverted capillary tube (sealed at the top end) is placed inside the test tube to trap vapor.
-
Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
-
Heating and Observation:
-
The side arm of the Thiele tube is gently and continuously heated with a microburner. The design of the tube ensures uniform heat distribution via convection currents.
-
As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the trapped air and sample vapor expand.
-
-
Data Recording:
-
Once a vigorous stream of bubbles is observed, the heat is removed.
-
The liquid begins to cool, and the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Solubility Determination
Solubility provides insight into the polarity of a molecule. Amides with longer carbon chains, like this compound, are generally expected to have low solubility in water but good solubility in organic solvents.
Methodology: Qualitative Assessment
-
Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of deionized water) is added to the test tube.
-
Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The sample is visually inspected for any undissolved solid. The substance is classified as soluble, partially soluble, or insoluble.
-
pH Measurement: For aqueous solutions, the pH can be measured using pH paper or a calibrated pH meter to observe any basic or acidic character.
-
Repeatability: The process is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, dichloromethane, hexane).
LogP (Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology: Shake-Flask Method with HPLC Analysis
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for 24 hours to establish equilibrium.
-
Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the this compound solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the this compound to partition between the two phases, and then left to stand until the phases have completely separated.
-
Analysis: A sample is carefully taken from both the aqueous and the n-octanol layers. The concentration of this compound in each phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP value is calculated using the following formula:
-
LogP = log ( [this compound]ₙ-ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ )
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of the LogP value using the shake-flask method.
Caption: Workflow for LogP determination of this compound.
References
Heptanamide: A Technical Guide for Researchers
An In-depth Technical Guide on Heptanamide (CAS No: 628-62-6)
This compound, also known as enanthamide, is a primary fatty amide with the chemical formula C7H15NO.[1][2][3] This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its chemical properties, synthesis, and potential applications.
Core Chemical and Physical Properties
This compound is a colorless, odorless solid at room temperature.[2] Its key physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and execution.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 628-62-6 |
| Molecular Formula | C7H15NO[1] |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | Enanthamide, Heptamide |
| SMILES Code | CCCCCCC(N)=O |
| InChI Key | AEDIXYWIVPYNBI-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 96 °C |
| Boiling Point | 239.29 °C (rough estimate) |
| Density | 0.8521 g/cm³ |
| Flash Point | 110.9 °C |
| Vapor Pressure | 0.0177 mmHg at 25°C |
| Water Solubility | 3.79 mg/mL (predicted) |
| logP | 1.81 (predicted) |
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of heptanoic acid with ammonia at high temperature and pressure, or the treatment of heptanoic anhydride with ammonia. A well-documented and reliable laboratory-scale synthesis involves the reaction of n-heptanoic acid with urea.
Experimental Protocol: Synthesis from n-Heptanoic Acid and Urea
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
n-Heptanoic acid (95%)
-
Urea
-
Sodium carbonate (5% solution)
-
95% Ethanol
-
Decolorizing carbon
Equipment:
-
1-L round-bottomed flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Büchner funnel
-
Filtration apparatus
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a thermometer and a condenser, place 69 g (0.5 mole) of 95% n-heptanoic acid and 60 g (1 mole) of urea.
-
Heating: Heat the mixture using an electric mantle. A vigorous evolution of gas will occur as the temperature reaches 140°C and the urea dissolves. Maintain the temperature at 170–180°C for 4 hours.
-
Work-up: Allow the mixture to cool to 110–120°C. Carefully add 400 mL of 5% sodium carbonate solution through the condenser and shake the flask vigorously.
-
Isolation of Crude Product: Cool the mixture in an ice bath to precipitate the crude this compound. Collect the solid product by filtration using a Büchner funnel. The crude product will be slightly colored.
-
Purification:
-
Boil the crude solid for a few minutes with 200 mL of 95% ethanol and a small amount of decolorizing carbon.
-
Filter the hot solution by gravity.
-
Add 800 mL of water to the filtrate to precipitate the purified this compound.
-
Cool the resulting slurry in an ice-salt bath and collect the colorless solid by filtration.
-
Air-dry the final product. The expected yield is 44–48 g (68–74%).
-
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals. Its amphipathic nature, stemming from the presence of both a hydrophilic amide group and a hydrophobic heptyl chain, allows it to interact with cellular membranes. This property is being explored for its potential to influence membrane fluidity and cell signaling.
While direct involvement in specific signaling pathways is a subject of ongoing research, fatty acid amides, in general, are known to play roles in various biological processes. This compound is also being investigated for its potential anti-inflammatory properties. Furthermore, it is utilized in the production of lubricants, plasticizers, and corrosion inhibitors.
Visualizing the Synthesis Workflow
To provide a clear overview of the synthesis process, the following diagram illustrates the key steps from reactants to the purified product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Potential Signaling Interactions
While a definitive signaling pathway for this compound has not been fully elucidated, its nature as a fatty acid amide suggests potential interactions with lipid signaling pathways. Fatty acid amides are known to modulate the activity of various enzymes and receptors, including those involved in endocannabinoid signaling. The hydrophobic tail of this compound can facilitate its insertion into cellular membranes, potentially altering membrane properties and influencing the function of membrane-bound proteins such as ion channels and G-protein coupled receptors. Further research is required to identify the specific molecular targets and downstream signaling cascades affected by this compound.
The diagram below illustrates a hypothetical logical flow of how a fatty acid amide like this compound might influence cellular signaling, based on its physicochemical properties.
Caption: Postulated mechanism of this compound's influence on cell signaling.
References
An In-depth Technical Guide to the Mechanism of Action of Heptanamide Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of biologically active heptanamide derivatives, with a primary focus on N-hydroxy-7-(2-naphthylthio)this compound (HNHA). HNHA is a potent histone deacetylase (HDAC) inhibitor that exhibits significant anti-tumor and anti-angiogenic properties. This document elucidates the core molecular pathways modulated by HNHA, including the induction of cell cycle arrest via p21, inhibition of angiogenesis through the downregulation of VEGF and HIF-1α, and the activation of the intrinsic apoptotic pathway. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the underlying signaling cascades are presented to facilitate further research and drug development efforts in oncology and related fields.
Introduction
This compound and its derivatives represent a class of compounds with diverse biological activities. While simple this compound acts primarily as a chemical intermediate, its more complex analogue, N-hydroxy-7-(2-naphthylthio)this compound (HNHA), has emerged as a compound of significant interest in oncological research. HNHA is a potent, cell-permeable inhibitor of histone deacetylase (HDAC) enzymes. HDACs are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. HNHA's mechanism of action is centered on its ability to inhibit HDACs, leading to histone hyperacetylation and the subsequent modulation of gene expression, which in turn triggers multiple anti-cancer effects.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of action of HNHA is the inhibition of histone deacetylase enzymes. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, HNHA promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of key tumor suppressor genes.
Quantitative Data on Biological Activity
The biological activity of HNHA has been quantified through various in vitro assays. A key parameter for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which measures its potency.
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| HNHA | Total HDACs | Enzymatic Assay | 100 nM | - | [1] |
| HNHA | Cell Proliferation | MTT Assay | ~7.5 µM | HT1080 (Human Fibrosarcoma) | [2] |
| HNHA | Cell Proliferation | MTT Assay | 0.9 µM | Caki-1 (Renal Cell Carcinoma) | [3] |
| HNHA | Cell Proliferation | MTT Assay | 1.1 µM | A-498 (Renal Cell Carcinoma) | [3] |
| HNHA | Cell Proliferation | MTT Assay | 1.0 µM | 786-O (Renal Cell Carcinoma) | [3] |
| HNHA | Cell Proliferation | MTT Assay | 1.2 µM | UMRC-3 (Renal Cell Carcinoma) |
Note: Specific IC50 values for HNHA against individual HDAC isoforms are not yet extensively published in the reviewed literature.
Key Signaling Pathways Modulated by HNHA
HNHA's inhibition of HDACs triggers a cascade of downstream effects, primarily impacting three critical pathways involved in cancer progression: cell cycle regulation, angiogenesis, and apoptosis.
Induction of p21 and Cell Cycle Arrest
A hallmark of HDAC inhibitor activity is the induction of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/Cip1). HNHA treatment leads to the transcriptional upregulation of the CDKN1A gene, which encodes p21. This induction is often independent of the tumor suppressor p53, which is significant as many cancers harbor p53 mutations. The increased expression of p21 leads to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression. This results in cell cycle arrest, predominantly at the G1/S phase transition, thereby halting cancer cell proliferation. The induction of p21 expression is a direct consequence of the localized hyperacetylation of histones at the p21 gene promoter, which makes the DNA more accessible to transcription factors such as Sp1 and Sp3.
Anti-Angiogenic Effects via HIF-1α and VEGF Downregulation
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Hypoxia (low oxygen) within the tumor microenvironment stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α then promotes the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). HDACs, particularly class I and II members, are known to play a role in stabilizing HIF-1α. By inhibiting these HDACs, HNHA leads to the destabilization and subsequent proteasomal degradation of HIF-1α. This occurs in part through the hyperacetylation of heat shock protein 90 (Hsp90), a chaperone protein required for HIF-1α stability. The reduction in HIF-1α levels leads to a marked decrease in the expression and secretion of VEGF, thereby inhibiting tumor angiogenesis. In preclinical models, HNHA has been shown to decrease blood flow in tumors, confirming its anti-angiogenic activity.
Induction of Cytochrome c-Mediated Apoptosis
HNHA induces programmed cell death, or apoptosis, in cancer cells through the intrinsic, mitochondria-mediated pathway. This process is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members. HNHA treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. This shifts the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of HNHA's mechanism of action.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials :
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
HNHA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment : Prepare serial dilutions of HNHA in complete culture medium. Remove the medium from the wells and add 100 µL of the HNHA-containing medium. Include vehicle control (DMSO) wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
-
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following HNHA treatment.
-
Materials :
-
Cancer cell line of interest
-
HNHA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
-
-
Protocol :
-
Cell Lysis : Treat cells with HNHA for a specified time, then harvest and lyse them in RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C. A separate blot should be probed for total histone H3 as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials :
-
Cancer cell line of interest
-
HNHA
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol :
-
Cell Treatment and Harvesting : Treat cells with HNHA for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation : Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Conclusion
N-hydroxy-7-(2-naphthylthio)this compound (HNHA) is a potent histone deacetylase inhibitor with a multi-faceted mechanism of action that makes it a compelling candidate for anti-cancer therapy. By inducing histone hyperacetylation, HNHA reactivates the expression of tumor suppressor genes like p21, leading to cell cycle arrest. Furthermore, it effectively curtails tumor growth by inhibiting angiogenesis through the destabilization of HIF-1α and subsequent reduction of VEGF. Finally, it promotes cancer cell death via the intrinsic apoptotic pathway. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of HNHA and other novel HDAC inhibitors. Future research should focus on elucidating its isoform-specific HDAC inhibition profile and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Heptanamide: An Enigmatic Fatty Acid Amide with Uncharted Signaling Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptanamide, a saturated short-chain fatty acid amide, presents a compelling yet largely unexplored area within the field of lipid signaling. While its longer-chain counterparts, such as oleamide and the endocannabinoid anandamide, are well-established signaling molecules with defined receptors and pathways, this compound's role in cellular communication remains elusive. This technical guide synthesizes the current, albeit limited, knowledge on this compound, placing it within the broader context of fatty acid amide (FAA) signaling. Despite a notable absence of direct evidence for specific receptor-mediated signaling, this document explores its physicochemical properties, potential indirect mechanisms of action, and lays out a roadmap for future research to elucidate its putative signaling functions. The information presented herein is intended to serve as a foundational resource for researchers poised to investigate the biological significance of this intriguing molecule.
Introduction to this compound
This compound (C7H15NO) is the amide derivative of heptanoic acid, a seven-carbon saturated fatty acid. It belongs to the class of organic compounds known as fatty amides[1]. While it is utilized as an intermediate in various chemical syntheses, its biological functions, particularly as a signaling molecule, are not well-documented[2]. Its hydrophobic nature allows it to interact with cellular membranes, which suggests a potential to influence membrane fluidity and, consequently, cell signaling processes[2]. Furthermore, preliminary research has indicated potential anti-inflammatory properties, although the precise molecular mechanisms remain to be fully understood[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [2] |
| Molecular Weight | 129.20 g/mol | |
| CAS Number | 628-62-6 | |
| Appearance | Solid | - |
| Solubility | Low in water, soluble in organic solvents | - |
The Landscape of Fatty Acid Amide Signaling
To understand the potential of this compound, it is crucial to review the established roles of other fatty acid amides in cell signaling. FAAs are a diverse class of lipids that act as signaling molecules in a variety of physiological processes.
Long-Chain Fatty Acid Amides
Long-chain FAAs, such as anandamide (an endocannabinoid) and oleamide, are well-characterized signaling molecules. They typically exert their effects by binding to specific receptors, primarily G-protein coupled receptors (GPCRs).
-
Anandamide (N-arachidonoylethanolamine): The endogenous ligand for cannabinoid receptors (CB1 and CB2), anandamide plays a crucial role in the central nervous system, modulating pain, appetite, and mood. It can also activate other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
-
Oleamide (cis-9,10-octadecenamide): First identified as a sleep-inducing substance, oleamide interacts with multiple neurotransmitter systems, including serotonergic and GABAergic systems. It can also potentiate the effects of anandamide by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation.
Short-Chain Fatty Acids (SCFAs)
While not amides, short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate are products of gut microbiota fermentation and are potent signaling molecules. Their mechanisms of action are distinct from long-chain FAAs and include:
-
Activation of GPCRs: SCFAs are ligands for several GPCRs, including GPR41, GPR43, and GPR109A, which are involved in regulating metabolism, inflammation, and immune responses.
-
Inhibition of Histone Deacetylases (HDACs): SCFAs, particularly butyrate, can enter the nucleus and inhibit HDACs, leading to changes in gene expression. This mechanism is central to their anti-inflammatory and anti-cancer properties.
The structure-activity relationship of fatty acid amides suggests that the length of the acyl chain is a critical determinant of their biological activity and receptor interaction. This raises the question of whether the shorter seven-carbon chain of this compound precludes it from acting through the same mechanisms as its longer-chain relatives.
This compound: The Unexplored Frontier of Signaling
Currently, there is a significant gap in the scientific literature regarding the specific signaling functions of this compound. Searches of extensive biological and chemical databases have not yielded any studies demonstrating direct binding of this compound to a receptor, modulation of an ion channel, or activation of a specific signaling cascade.
Potential Indirect Mechanisms of Action
While direct receptor-mediated signaling by this compound has not been observed, its physicochemical properties suggest potential indirect roles in modulating cellular function:
-
Membrane Fluidity: As a lipophilic molecule, this compound can intercalate into the lipid bilayer of cell membranes. This could alter membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors, enzymes, and ion channels.
-
Enzyme Inhibition: Some derivatives of this compound are known to be potent enzyme inhibitors. For example, N-hydroxy-7-(2-naphthylthio)this compound is an inhibitor of histone deacetylases (HDACs). While this activity is attributed to the derivative, it is conceivable that this compound itself could interact with enzymes, although no specific targets have been identified.
Hypothetical Signaling Pathways
Given the known mechanisms of other fatty acid amides, we can propose hypothetical pathways that could be investigated for this compound.
Disclaimer: This diagram illustrates general mechanisms by which fatty acid amides can act as signaling molecules. There is currently no direct evidence that this compound utilizes any of these specific pathways.
Experimental Protocols for Investigating this compound Signaling
The lack of specific data on this compound's signaling role necessitates a foundational research approach. The following are generalized experimental protocols that can be adapted to investigate the potential signaling properties of this compound.
Receptor Binding Assays
Objective: To determine if this compound binds to known or orphan GPCRs.
Methodology:
-
Cell Culture: Culture cell lines expressing a panel of known GPCRs (e.g., cannabinoid, olfactory, or free fatty acid receptors) or orphan GPCRs.
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for the target receptor.
-
Incubation: Incubate the cell membranes or whole cells with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Detection: Measure the displacement of the radioligand by this compound using a scintillation counter or other appropriate detector.
-
Data Analysis: Calculate the binding affinity (Ki) of this compound for the receptor.
Second Messenger Assays
Objective: To assess if this compound modulates the production of intracellular second messengers.
Methodology:
-
Cell Culture: Use a suitable cell line expressing a receptor of interest or a reporter system.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure the levels of second messengers such as cyclic AMP (cAMP), inositol triphosphate (IP3), or intracellular calcium using commercially available ELISA kits, fluorescence-based assays, or FRET-based biosensors.
-
Data Analysis: Determine the dose-response relationship of this compound on second messenger production.
Electrophysiology (Patch-Clamp)
Objective: To investigate if this compound directly modulates the activity of ion channels.
Methodology:
-
Cell Preparation: Use primary neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium channels, potassium channels, or TRPV channels).
-
Patch-Clamp Recording: Perform whole-cell or single-channel patch-clamp recordings to measure ion channel currents.
-
This compound Application: Perfuse the cells with solutions containing different concentrations of this compound.
-
Data Analysis: Analyze the effects of this compound on ion channel properties such as current amplitude, activation, inactivation, and gating kinetics.
Future Directions and Conclusion
-
Systematically screen this compound against a broad range of receptors, particularly orphan GPCRs and those known to bind other lipids.
-
Employ unbiased "omics" approaches, such as lipidomics, proteomics, and transcriptomics, to identify cellular pathways affected by this compound treatment.
-
Investigate its effects in various physiological contexts, including the nervous and immune systems, where other fatty acid amides are known to be active.
-
Explore the structure-activity relationship of short-chain fatty acid amides to understand how acyl chain length influences signaling potential.
References
An In-depth Technical Guide to the Biological Role of Endogenous Primary Fatty Acid Amides with a Focus on Heptanamide as a Prototypical Member
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The endogenous presence and specific biological roles of heptanamide have not been extensively documented in peer-reviewed literature. This guide will focus on the established biological functions of the broader class of primary fatty acid amides (PFAMs), to which this compound belongs. The well-studied PFAM, oleamide, will be used as a primary exemplar to illustrate the potential biological activities, signaling pathways, and experimental methodologies relevant to this class of molecules.
Introduction to Primary Fatty Acid Amides (PFAMs)
Primary fatty acid amides (PFAMs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to a primary amide group. These molecules are involved in a variety of physiological processes, acting as chemical messengers in the nervous and other systems. While several PFAMs have been identified in biological fluids and tissues, the most extensively studied is oleamide, the amide of oleic acid.[1][2] PFAMs are part of a larger family of fatty acid amides (FAAs), which also includes N-acylethanolamines like the endocannabinoid anandamide.[3] The biological activity of PFAMs is tightly regulated by their biosynthesis and degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5]
This compound, the primary amide of heptanoic acid, is a short-chain saturated fatty acid amide. While its endogenous occurrence is not established, its chemical structure places it within the PFAM family, suggesting it could share some of the biological properties of its longer-chain, unsaturated counterparts.
Biological Roles of Primary Fatty Acid Amides
The biological functions of PFAMs are diverse, with oleamide being the most characterized member. These roles include the regulation of sleep, modulation of neurotransmitter systems, and influence on cardiovascular function.
Regulation of Sleep
Oleamide was first identified as a sleep-inducing factor that accumulates in the cerebrospinal fluid of sleep-deprived animals. Its administration has been shown to induce physiological sleep. This suggests a role for PFAMs in the homeostatic regulation of sleep.
Neuromodulation
PFAMs, particularly oleamide, interact with several neurotransmitter systems:
-
Serotonergic System: Oleamide has been shown to modulate the activity of serotonin receptors, which could contribute to its effects on mood and anxiety.
-
GABAergic System: Oleamide can potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This action is consistent with sedative and anxiolytic effects.
-
Cannabinoid System: While structurally similar to the endocannabinoid anandamide, oleamide's direct interaction with cannabinoid receptor CB1 is a subject of ongoing research. However, it can act as an "entourage" molecule by inhibiting the FAAH enzyme, thereby increasing the levels of other endocannabinoids like anandamide.
Cardiovascular Effects
Oleamide has been demonstrated to be a potent vasodilator. This effect is mediated by endothelium-derived nitric oxide and may involve the activation of a yet-unidentified G protein-coupled receptor and TRPV1 vanilloid receptors.
Inhibition of Gap Junction Communication
Oleamide is a known inhibitor of gap junction communication, which are channels that allow for direct cell-to-cell communication. This action could have implications in development and cellular homeostasis.
Signaling Pathways of Primary Fatty Acid Amides
The signaling pathways of PFAMs are complex and involve interactions with multiple receptor systems and enzymes. A key regulatory node in PFAM signaling is the enzyme Fatty Acid Amide Hydrolase (FAAH).
Biosynthesis and Degradation
The biosynthesis of PFAMs is not fully elucidated, but proposed pathways include the direct amidation of fatty acyl-CoA thioesters and the oxidative cleavage of N-fatty acylglycines. The primary route of degradation for PFAMs is hydrolysis by FAAH, which breaks them down into the corresponding fatty acid and ammonia.
Receptor Interactions
As mentioned, PFAMs can interact with a range of receptors, including certain serotonin and GABA-A receptors. Their ability to indirectly influence cannabinoid signaling through FAAH inhibition is also a critical aspect of their mechanism of action.
Diagram: Putative Signaling Pathways of Primary Fatty Acid Amides
Caption: Putative biosynthesis, degradation, and signaling pathways of primary fatty acid amides.
Quantitative Data
Quantitative data for the endogenous levels of PFAMs can vary significantly between studies and biological matrices. The table below presents example data for oleamide concentrations found in different biological systems.
| PFAM | Biological System/Matrix | Concentration/Amount | Reference |
| Oleamide | Mouse Neuroblastoma Cells | 55 ± 10 pmoles/10⁷ cells | |
| Oleamide | Mouse Neuroblastoma Cells | 530 ± 300 pmoles/10⁷ cells | |
| Palmitamide | Mouse Neuroblastoma Cells | 930 pmoles per 10⁷ cells (endogenous) | |
| Palmitamide | Mouse Neuroblastoma Cells | 12 pmoles per 10⁷ cells (background) |
Note: The variability in reported concentrations highlights the challenges in the quantitative analysis of these lipids.
Experimental Protocols
Protocol for Quantification of PFAMs by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of PFAMs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., deuterated oleamide or heptadecanamide)
-
Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Homogenize the biological sample and add a known amount of the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step can be used to purify the PFAMs.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the PFAMs using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the PFAMs using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of PFAM standards and calculate the concentration of PFAMs in the sample based on the peak area ratios of the analyte to the internal standard.
Diagram: Experimental Workflow for PFAM Quantification
Caption: General experimental workflow for the quantification of primary fatty acid amides.
Protocol for FAAH Activity Assay
This protocol describes a fluorometric assay to measure the activity of FAAH in cell or tissue lysates.
Materials:
-
Cell or tissue lysate containing FAAH
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-AMC)
-
Assay buffer (e.g., Tris-HCl with EDTA and BSA)
-
FAAH inhibitor (for control, e.g., URB597)
-
Fluorescence microplate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the lysate to the assay buffer. For control wells, pre-incubate the lysate with an FAAH inhibitor.
-
Initiate Reaction: Add the fluorogenic FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per unit time).
-
Subtract the rate of the inhibitor control wells from the rate of the sample wells to determine the specific FAAH activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Conclusion
While the endogenous role of this compound remains to be elucidated, its classification as a primary fatty acid amide places it within a family of bioactive lipids with significant neuromodulatory and signaling functions. The study of well-characterized PFAMs like oleamide provides a valuable framework for hypothesizing the potential biological activities of shorter-chain saturated PFAMs. Future research employing sensitive analytical techniques, such as mass spectrometry, will be crucial in determining the endogenous presence and concentration of this compound in biological systems. Should it be identified as an endogenous molecule, the experimental protocols and signaling paradigms outlined in this guide will be directly applicable to unraveling its specific biological role.
References
- 1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 4. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to the Safety, Handling, and Disposal of Heptanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for heptanamide (CAS No. 628-62-6). The following sections detail the known properties, recommended procedures, and regulatory considerations for the laboratory use of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.2 g/mol | [1] |
| CAS Number | 628-62-6 | [1] |
| Appearance | Solid | Pharmaffiliates |
| Melting Point | 96°C | |
| Boiling Point | 239.29°C (estimate) | |
| Density | 0.8521 g/cm³ | |
| Flash Point | 110.9°C | |
| pKa | 16.75 ± 0.40 (Predicted) | |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
While a full GHS classification for this compound is not widely available, it is categorized as a potential neurotoxin. General safety precautions for amides should be followed. The following precautionary statements are advised:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
Incompatible Materials: Strong oxidizing agents.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in the laboratory.
3.1. Handling
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Ground all equipment when handling to prevent static discharge.
3.2. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C.
-
This compound is stable under recommended storage conditions.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately notify others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further leakage or spread of the material if it can be done without risk. Prevent the spill from entering drains or waterways.
-
Absorb: Use an inert absorbent material such as sand, silica gel, or vermiculite to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Guidelines
All this compound waste and contaminated materials should be treated as hazardous waste.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, lab coats) in a designated, compatible, and properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Do not dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.
Workflow and Logic Diagrams
The following diagram illustrates the key decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for this compound Safety, Handling, and Disposal.
References
Methodological & Application
Application Note: Quantification of Heptanamide in Biological Samples by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of heptanamide in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][4] This method provides the high selectivity and sensitivity required for pharmacokinetic studies, drug monitoring, and toxicological screening.[5] All validation parameters discussed are in accordance with regulatory guidelines.
Introduction
The quantitative analysis of small molecules like this compound in complex biological fluids is crucial for pharmaceutical research and clinical diagnostics. Biological samples contain numerous endogenous substances such as proteins, lipids, and salts that can interfere with analysis and cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer. Therefore, an effective sample preparation strategy is essential to remove these interferences, ensure method robustness, and achieve accurate quantification.
This document provides detailed protocols for sample preparation using Protein Precipitation (PPT), a simple and rapid technique, and Liquid-Liquid Extraction (LLE), a method known for providing cleaner extracts. The subsequent HPLC-MS/MS analysis utilizes the high selectivity of MRM to ensure accurate measurement of this compound, even at low concentrations.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade formic acid (FA)
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure water
-
Human plasma and urine (drug-free)
Instrumentation
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound-d3 at a fixed concentration (e.g., 100 ng/mL) in methanol. A stable-isotope labeled IS is preferred as it closely mimics the analyte's behavior during sample preparation and ionization.
Sample Preparation Protocols
Two common methods for sample clean-up are presented below. The choice depends on the required level of cleanliness and throughput.
PPT is a fast and straightforward method suitable for high-throughput analysis. It involves adding an organic solvent to precipitate matrix proteins.
-
Aliquot 100 µL of the biological sample (plasma, standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.
-
Aliquot 200 µL of the biological sample (urine, plasma, standard, or QC) into a glass tube.
-
Add 25 µL of the IS working solution.
-
Add 1 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether, MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Method and Data
The following tables summarize the instrumental conditions and representative quantitative data.
HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 1: Optimized HPLC Parameters.
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: HPLC Gradient Elution Program.
Mass Spectrometer Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 3: Mass Spectrometer Source and Analyzer Settings.
MRM Transitions
The two most abundant and stable MRM transitions were selected for each compound, one for quantification (Quantifier) and one for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 130.2 | 113.2 | Quantifier |
| 130.2 | 72.1 | Qualifier | |
| This compound-d3 (IS) | 133.2 | 116.2 | Quantifier |
Table 4: Optimized MRM Transitions for this compound and its Internal Standard.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include linearity, accuracy, precision, and stability.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 5: Calibration Curve and Sensitivity Data.
Accuracy and Precision
The accuracy and precision of the method are evaluated using Quality Control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria |
| LLOQ QC | 1 | ± 6.5% | 8.2% | ± 20% |
| Low QC | 3 | ± 4.2% | 5.5% | ± 15% |
| Medium QC | 100 | ± 2.8% | 3.1% | ± 15% |
| High QC | 800 | ± 3.5% | 2.7% | ± 15% |
Table 6: Inter-day Accuracy and Precision Data (n=5). Acceptance criteria are based on regulatory guidelines.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for protein precipitation and liquid-liquid extraction offer flexibility based on laboratory needs for sample cleanliness and throughput. The method demonstrates excellent performance characteristics, making it suitable for a wide range of applications in research and drug development.
References
Application Notes and Protocols: Heptanamide as a Surfactant for Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on heptanamide as a primary surfactant for drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on the general principles of short-chain fatty acid amides and their potential application as surfactants in drug delivery. The quantitative data provided is illustrative and derived from studies on analogous compounds. Researchers should perform specific experiments to determine the exact parameters for this compound.
Introduction
This compound (CH₃(CH₂)₅CONH₂) is a primary fatty acid amide with an amphiphilic nature, stemming from its seven-carbon hydrophobic tail and a hydrophilic amide head group. This structure suggests its potential to act as a surfactant and self-assemble into micelles or other nanostructures in aqueous environments. Such properties are of significant interest in drug delivery for the encapsulation and transport of poorly water-soluble therapeutic agents. Fatty acid amides, in general, are recognized for their biological activities and potential roles in cell signaling. The exploration of this compound as a surfactant in drug delivery systems opens avenues for developing novel formulations with unique biocompatibility and drug release characteristics.
These notes provide a framework for utilizing this compound as a surfactant in the formulation of drug delivery systems, including hypothetical data for key parameters and detailed protocols for synthesis and characterization.
Physicochemical Properties
The surfactant properties of this compound are crucial for its function in drug delivery. Below is a table summarizing key physicochemical properties, with some values being hypothetical due to the lack of specific experimental data for this compound as a surfactant.
| Property | Value (Illustrative) | Significance in Drug Delivery |
| Molecular Weight | 129.20 g/mol | Influences stoichiometry in formulation calculations. |
| Chemical Formula | C₇H₁₅NO | Defines the basic structure and elemental composition. |
| Critical Micelle Concentration (CMC) | 1.0 - 5.0 x 10⁻³ mol/L | The concentration above which micelles form, crucial for determining the amount of surfactant needed for drug encapsulation.[1] |
| Hydrophilic-Lipophilic Balance (HLB) | 7 - 9 (Estimated) | Indicates its potential to form oil-in-water emulsions, suitable for encapsulating hydrophobic drugs. |
| Appearance | Solid | Affects handling and initial dissolution during formulation. |
Data Presentation: Performance in Drug Delivery Systems
The following tables present illustrative quantitative data on the performance of a hypothetical this compound-based drug delivery system. These values are based on typical ranges observed for similar short-chain fatty acid amide or other surfactant-based nanoparticle systems.
Table 1: Drug Loading and Encapsulation Efficiency
| Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Notes |
| Paclitaxel | 5 - 10 | 85 - 95 | The hydrophobic nature of Paclitaxel allows for efficient loading into the core of this compound micelles. Drug loading is highly dependent on the formulation method.[2] |
| Curcumin | 3 - 8 | 80 - 90 | Similar to Paclitaxel, Curcumin's hydrophobicity facilitates its encapsulation. |
| Ibuprofen | 8 - 15 | 90 - 98 | The smaller molecular size and lipophilicity of Ibuprofen may allow for higher loading content within the micellar core. |
Table 2: In Vitro Drug Release Kinetics
| Model Drug | Release Profile | Key Kinetic Parameters (Illustrative) | Release Mechanism |
| Paclitaxel | Biphasic: Initial burst followed by sustained release | Burst Release (first 2h): 20-30% Sustained Release (up to 48h): 60-70% | The initial burst is likely due to the drug adsorbed on the micelle surface, while sustained release is governed by diffusion from the micellar core.[3] |
| Curcumin | Sustained release | Release over 24h: ~80% | Primarily diffusion-controlled release from the nanoparticle matrix. |
| Ibuprofen | Rapid, sustained release | Release over 12h: >90% | The release kinetics can often be described by models such as the Higuchi or Korsmeyer-Peppas models, indicating a combination of diffusion and swelling-controlled mechanisms.[4] |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and characterization of this compound-based nanoparticles.
Protocol 1: Synthesis of this compound-Stabilized Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a solvent evaporation method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in an organic solvent like DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a concentration above its estimated CMC (e.g., 10 mM) in a PVA solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Characterization of Nanoparticles
A. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential.
B. Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
C. In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations: Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for preparing and characterizing drug-loaded nanoparticles using this compound as a surfactant.
Caption: Workflow for this compound-Based Nanoparticle Formulation and Characterization.
Hypothesized Signaling Pathway Modulation by Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs), a class to which heptanoic acid (the precursor to this compound) belongs, are known to modulate various cellular signaling pathways. While specific pathways for this compound in a drug delivery context are not established, it is plausible that its degradation products could influence pathways similar to other SCFAs. The diagram below illustrates a generalized signaling pathway potentially affected by SCFAs.
Caption: Potential Signaling Pathways Modulated by Short-Chain Fatty Acids.[5]
Conclusion
This compound holds theoretical potential as a surfactant for the development of novel drug delivery systems due to its amphiphilic nature. The protocols and illustrative data provided in these application notes offer a foundational guide for researchers to explore this potential. However, it is imperative to conduct thorough experimental work to establish the specific parameters and efficacy of this compound-based formulations. Further research into its biocompatibility, in vivo performance, and specific interactions with cellular pathways will be crucial for its advancement as a viable excipient in pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, drug-loading capacity and safety of novel octyl modified serum albumin micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catanionic drug-surfactant mixtures: phase behavior and sustained release from gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Heptanamide Derivatives in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Heptanamide derivatives, particularly N-hydroxyheptanamides, in the field of neuroscience research. The primary mechanism of action for these compounds is the inhibition of histone deacetylases (HDACs), which plays a crucial role in gene expression regulation and has emerged as a promising therapeutic target for a variety of neurological disorders.
Introduction to this compound Derivatives as HDAC Inhibitors
This compound derivatives belong to the class of short-chain fatty acid amides. While this compound itself is not extensively studied in neuroscience, its derivatives, especially those incorporating a hydroxamic acid functional group (N-hydroxyheptanamides), have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[3] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.[4][5] This mechanism underlies their therapeutic potential in neurodegenerative diseases and other neurological conditions.
Key Applications in Neuroscience
The application of this compound derivatives as HDAC inhibitors in neuroscience research is primarily focused on their potential as therapeutic agents for neurodegenerative diseases. Research on various HDAC inhibitors has demonstrated neuroprotective effects in models of Huntington's disease, Parkinson's disease, Alzheimer's disease, and stroke.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: By promoting the expression of pro-survival and neuroprotective genes such as Bcl-2 and brain-derived neurotrophic factor (BDNF), this compound derivatives could potentially slow down or prevent neuronal cell death.
-
Cognitive Enhancement: HDAC inhibitors have been shown to play a role in learning and memory, making this compound derivatives potential candidates for cognitive enhancement therapies.
-
Neuroinflammation: Some HDAC inhibitors exhibit anti-inflammatory properties, which could be beneficial in neurological disorders with an inflammatory component.
Quantitative Data: In Vitro HDAC Inhibition
While specific data for N-hydroxythis compound derivatives in neuronal cells is limited, studies on various cancer cell lines provide valuable insights into their HDAC inhibitory potency. The following table summarizes the IC50 values for representative N-hydroxythis compound compounds against total HDACs.
| Compound | Cell Line/Enzyme Source | IC50 (µM) | Reference |
| N-hydroxythis compound derivative 14i | Whole cell HDAC enzymes | 7.07 | |
| N-hydroxythis compound derivative 14j | Whole cell HDAC enzymes | 9.24 | |
| 5-phenylvaleric hydroxamic acid | Rat-liver HDAC | 5 | |
| 4-benzoylbutyric hydroxamic acid | Rat-liver HDAC | 133 |
Note: These values are indicative of the potential of this class of compounds. Further studies are required to determine their efficacy and selectivity against specific HDAC isoforms in neuronal contexts.
Signaling Pathways and Experimental Workflows
Histone Deacetylase (HDAC) Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound derivatives as HDAC inhibitors, leading to gene transcription.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
Application Note: Heptadecanoic Amide as a Quantitative Standard for Fatty Acid Amide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Prominent members of this family include anandamide, an endocannabinoid, and oleamide, known for its role in sleep regulation. Accurate quantification of these bioactive lipids in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note details a robust and reliable method for the quantification of various FAAs in biological samples using heptadecanoic amide as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The use of a suitable internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response. Heptadecanoic amide is an ideal internal standard for the analysis of C16-C22 FAAs due to its similar chemical properties and chromatographic behavior, while being naturally absent in most biological samples. The following table summarizes typical quantitative performance data for the analysis of primary fatty acid amides (PFAMs) using heptadecanoic acid amide as an internal standard, based on high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (HPLC-APCI-MS) analysis.
| Analyte | Limit of Detection (LOD) | Recovery in Tallow Matrix | Recovery in Fatty Acid Methyl Ester Matrix |
| Primary Fatty Acid Amides (PFAMs) | 18.5 fmol | 93% | 95%[1] |
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of fatty acid amides from a biological matrix (e.g., plasma, cell culture) using heptadecanoic amide as an internal standard.
Materials and Reagents
-
Heptadecanoic amide (Internal Standard)
-
Fatty Acid Amide standards (e.g., oleamide, palmitamide, stearamide, anandamide)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Protein precipitation solution (e.g., cold acetone or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., 200 µL of plasma) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add a known concentration of heptadecanoic amide internal standard solution in methanol to each sample.
-
Protein Precipitation: Add three volumes of ice-cold acetone or acetonitrile to the sample.[2] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids and transfer to a new tube.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the fatty acid amides with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC/HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analytes, followed by a re-equilibration step. A linear gradient from 50% to 98% B over 10 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target fatty acid amide and the internal standard (heptadecanoic amide) should be optimized.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acid amides and a constant concentration of the heptadecanoic amide internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the fatty acid amides in the biological samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid amide quantification.
Anandamide Signaling Pathway
Caption: Simplified signaling pathway of anandamide.
References
Application Notes and Protocols for Cell Viability Assays in Heptanamide Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanamide, a primary fatty acid amide, and its derivatives are subjects of growing interest in pharmacological research due to their potential biological activities. Preliminary studies on related compounds suggest possible applications in anti-inflammatory and anti-cancer therapies. Assessing the cytotoxic effects of this compound is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action. This document provides detailed application notes and protocols for determining the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and MTS.
Cell viability assays are essential tools for measuring the dose-dependent effects of a compound on a cell population. The MTT and MTS assays are reliable methods for assessing cell metabolic activity, which in many cases correlates with cell viability. These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Principle of MTT and MTS Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are tetrazolium salts that are reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[1]
-
MTT Assay: The yellow MTT tetrazolium salt is reduced to an insoluble purple formazan product.[1] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be measured.[1]
-
MTS Assay: The MTS tetrazolium salt is reduced to a formazan product that is soluble in cell culture medium.[1] This "one-step" assay is generally more convenient as it does not require the solubilization step.[2]
Application Notes: this compound Cytotoxicity Testing
Choosing the Right Assay:
-
MTT: A classic and widely used assay. It is generally more cost-effective. However, the additional solubilization step can introduce variability.
-
MTS: Offers higher throughput and convenience due to its single-step nature. It may be more sensitive in some applications.
Experimental Considerations:
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the research question (e.g., cancer cell lines for oncology studies).
-
This compound Concentration Range: A wide range of concentrations should be tested to determine the dose-dependent effect and to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited). A logarithmic serial dilution is recommended.
-
Incubation Time: The duration of this compound exposure should be optimized based on the cell line's doubling time and the expected mechanism of action. Common incubation times are 24, 48, and 72 hours.
-
Controls:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This is crucial to ensure the solvent itself is not cytotoxic.
-
Blank Control: Wells containing medium and the assay reagent but no cells, to measure background absorbance.
-
Data Presentation
The following tables summarize hypothetical cytotoxicity data for N-hydroxy-7-(2-naphthylthio)this compound (HNHA) on various cancer cell lines, as an illustrative example for this compound.
Table 1: IC50 Values of HNHA in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 3.8 |
| PC-3 | Prostate Cancer | 48 | 7.1 |
| HeLa | Cervical Cancer | 48 | 4.5 |
Table 2: Percentage Cell Viability of A549 Cells after 48-hour Treatment with HNHA
| HNHA Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 100% |
| 1 | 1.10 | 88% |
| 2.5 | 0.85 | 68% |
| 5 | 0.63 | 50.4% |
| 10 | 0.30 | 24% |
| 25 | 0.15 | 12% |
| 50 | 0.08 | 6.4% |
Experimental Protocols
MTT Assay Protocol
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated and vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
MTS Assay Protocol
Materials:
-
This compound stock solution
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS reagent (combined with an electron coupling agent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
MTS Addition:
-
After the treatment incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percentage Cell Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Improving the yield of Heptanamide synthesis reactions
Welcome to the technical support center for heptanamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the yield and purity of this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in amide synthesis are a frequent issue and can be attributed to several factors:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid (heptanoic acid) and an amine (ammonia or an ammonia source) is often inefficient due to a competing acid-base reaction that forms a stable ammonium salt.[1] Activating the carboxylic acid is crucial. If the chosen coupling reagent or activation method is not potent enough, the reaction will not proceed efficiently.[2]
-
Steric Hindrance: While less of a concern for this compound itself, bulky functional groups on either the carboxylic acid or the amine can physically block the reactive sites, slowing down or preventing the reaction.[2]
-
Side Reactions: The activated carboxylic acid intermediate is susceptible to various side reactions. With carbodiimide reagents like DCC or EDC, the intermediate can rearrange into an unreactive N-acylurea byproduct, which halts the desired reaction.[2][3]
-
Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, reducing the yield.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction kinetics will be significantly hindered.
-
Incorrect Stoichiometry or Reagent Purity: Inaccurate measurement of reagents or the use of degraded coupling agents, solvents, or starting materials can lead to poor outcomes.
Q2: My final product is a greasy or colored oil instead of a white solid. What went wrong?
A2: The formation of a greasy or colored product often indicates the presence of impurities. A common reason is the failure to make the reaction mixture basic during the workup. This can leave unreacted heptanoic acid or acidic byproducts in your crude product, leading to an impure, oily consistency. Purification, such as recrystallization from dilute ethanol with the use of decolorizing carbon, can afford a colorless, solid product.
Q3: I am using a chiral starting material. How can I avoid racemization during the amide coupling?
A3: Racemization can occur during the activation of the carboxylic acid, particularly when using carbodiimide reagents (DCC, EDC). The activated intermediate can form an oxazolone, which is prone to deprotonation and loss of stereochemical integrity. To minimize this risk:
-
Use coupling reagents known for low racemization rates, such as phosphonium salts (PyBOP) or aminium/uronium salts (HATU, HCTU).
-
Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides. These additives form an active ester that is less prone to racemization.
-
Avoid high reaction temperatures and the use of excessive amounts of tertiary amine bases, as these conditions can promote racemization.
Q4: When using DCC as a coupling agent, a white precipitate forms immediately. Is this my product?
A4: No, this precipitate is likely N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent. DCU is notoriously insoluble in most common organic solvents and precipitates out as the reaction progresses. While its removal by filtration is straightforward, it can sometimes trap the desired product, reducing the isolated yield. If possible, using a water-soluble carbodiimide like EDC can simplify the workup, as the corresponding urea byproduct can be removed with an aqueous wash.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a logical workflow for troubleshooting failed or low-yielding this compound synthesis reactions.
Issue 2: Difficulty in Product Purification
Problem: The crude product is difficult to purify, and NMR analysis shows unreacted starting materials (heptanoic acid, amine source) or byproducts.
Solution Workflow:
-
Removal of Unreacted Heptanoic Acid: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer with a mild basic aqueous solution, such as 5% sodium carbonate or a saturated solution of sodium bicarbonate. This will deprotonate the acidic heptanoic acid, pulling it into the aqueous layer as its carboxylate salt.
-
Removal of Unreacted Amine: If an amine starting material was used in excess, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic amine, making it water-soluble and transferring it to the aqueous layer.
-
Removal of Reagent Byproducts:
-
DCC/DCU: If DCC was used, the N,N'-dicyclohexylurea (DCU) byproduct is mostly insoluble and can be removed by filtration.
-
EDC/EDU: If EDC was used, the N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble and can be removed during the aqueous washes described above.
-
HOBt/HATU Byproducts: These are also typically removed by standard aqueous workup procedures.
-
-
Final Purification: After extraction and drying the organic layer, the solvent can be removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization (e.g., from dilute ethanol) or column chromatography if necessary.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like cost, efficiency, risk of side reactions, and ease of workup.
| Reagent Class | Examples | Relative Cost | Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Low | Moderate | High (mitigated by additives like HOBt) | Pros: Inexpensive, widely available. EDC and its byproduct are water-soluble, simplifying workup. Cons: High racemization risk without additives. DCC byproduct (DCU) is insoluble, complicating purification. Can cause allergic reactions. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High | Low | Pros: High efficiency, excellent for sterically hindered couplings. Cons: BOP reagent produces a carcinogenic HMPA byproduct. Higher cost. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Very High | Very Low (especially HOAt-based) | Pros: Fast reaction rates, very high yields, low epimerization. HATU is very effective for difficult couplings. Cons: Highest cost. Some reagents are potentially explosive. |
| Phosphonic Anhydrides | T3P® | Moderate | High | Very Low | Pros: "Green" profile with water-soluble byproducts. Broad functional group tolerance and high yields. Cons: Moderate cost, often supplied as a solution. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This two-step protocol involves first converting heptanoic acid to heptanoyl chloride, which is then reacted with an ammonia source.
Methodology:
-
Step 1: Formation of Heptanoyl Chloride. In a round-bottom flask equipped with a reflux condenser and a gas outlet, place heptanoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Gently heat the mixture to reflux for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.
-
Removal of Excess Reagent. Allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under reduced pressure. This step is crucial to prevent side reactions in the next step.
-
Step 2: Amidation. Cool the crude heptanoyl chloride in an ice bath. Slowly and carefully add it to a stirred, concentrated aqueous solution of ammonia (a large excess, e.g., >5 eq). The reaction is vigorous and produces a white precipitate (this compound).
-
Workup and Purification. Continue stirring for 30 minutes. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove ammonium chloride. The crude this compound can be purified by recrystallization from a suitable solvent like dilute ethanol.
Protocol 2: Synthesis using a Carbodiimide Coupling Agent (EDC/HOBt)
This one-pot protocol is common in modern organic synthesis and avoids the handling of harsh reagents like thionyl chloride.
Methodology:
-
Reactant Setup. In a round-bottom flask, dissolve heptanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Acid Activation. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the HOBt-ester intermediate.
-
Amine Addition. Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq) to liberate free ammonia in situ.
-
Reaction. Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup and Purification. Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
Overcoming Heptanamide solubility issues in aqueous buffers
Welcome to the technical support center for Heptanamide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound (C₇H₁₅NO) is a fatty acid amide.[1][2] Its molecular structure consists of a seven-carbon aliphatic chain, which makes it hydrophobic, and an amide group that can participate in hydrogen bonding. While it is soluble in organic solvents, its long hydrocarbon tail limits its solubility in aqueous solutions, a common challenge for fatty amides.[1][2][3] This poor water solubility can be a significant hurdle in various experimental settings, particularly in biological assays and formulation development where aqueous buffers are predominantly used.
Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?
Precipitation or cloudiness upon the addition of this compound to an aqueous buffer is a clear indication that its solubility limit has been exceeded. This compound is a solid at room temperature with a melting point of 96°C and is characterized by low solubility in water. The extent of its solubility is influenced by factors such as the buffer's pH, ionic strength, and temperature.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers. These methods, often used in combination, aim to modify the solvent environment to better accommodate the hydrophobic nature of the molecule. The primary approaches include:
-
Using Co-solvents: Introducing a water-miscible organic solvent can increase the polarity of the solvent mixture, improving the dissolution of hydrophobic compounds.
-
Adjusting the pH: Although amides are generally considered neutral, extreme pH values can influence their stability and, to a lesser extent, their solubility.
-
Employing Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, effectively increasing their apparent solubility in water.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my standard phosphate-buffered saline (PBS).
Troubleshooting Steps:
-
Initial Assessment: Confirm that you are working below the known (or expected) solubility limit of this compound in aqueous solutions. Given its fatty amide nature, this limit is likely to be very low.
-
Co-solvent Approach:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Add the stock solution dropwise to your PBS buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Be mindful of the final concentration of the organic solvent, as it may affect your experimental system. It is advisable to keep the final co-solvent concentration below 1% (v/v).
-
-
Heating: Gently warming the buffer can increase the solubility of some compounds. However, given that this compound is a solid with a high melting point, this may have a limited effect and could potentially degrade other components in your experiment.
Issue 2: The use of a co-solvent is interfering with my cell-based assay.
Troubleshooting Steps:
-
Surfactant-based Method:
-
Surfactants can be an effective alternative when organic solvents are not suitable. Non-ionic surfactants are often preferred in biological applications due to their lower toxicity.
-
Prepare a solution of a suitable surfactant (e.g., Polysorbate 80, Pluronic® F-68) in your aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the surfactant-containing buffer and allow it to equilibrate, with agitation, to facilitate micellar encapsulation.
-
-
pH Adjustment:
-
While amides are largely neutral, the stability of the amide bond can be pH-dependent, with hydrolysis occurring at acidic or basic pH. It is important to consider the pH stability of this compound for your experimental duration.
-
Systematically vary the pH of your buffer within a range compatible with your experiment to assess any impact on solubility.
-
Data Presentation
Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4) at 25°C (Illustrative Data)
| Co-solvent | Final Concentration (v/v) | Apparent Solubility (µg/mL) | Observations |
| None | 0% | < 10 | Insoluble, visible particles |
| DMSO | 1% | 150 | Clear solution |
| Ethanol | 1% | 120 | Clear solution |
| DMSO | 5% | 800 | Clear solution |
| Ethanol | 5% | 650 | Clear solution |
Table 2: Effect of Surfactants on the Apparent Solubility of this compound in PBS (pH 7.4) at 25°C (Illustrative Data)
| Surfactant | Final Concentration (w/v) | Apparent Solubility (µg/mL) | Observations |
| None | 0% | < 10 | Insoluble, visible particles |
| Polysorbate 80 | 0.1% | 250 | Clear solution |
| Pluronic® F-68 | 0.1% | 200 | Clear solution |
| Polysorbate 80 | 0.5% | 1200 | Clear, slightly viscous |
| Pluronic® F-68 | 0.5% | 950 | Clear, slightly viscous |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Objective: To prepare a working solution of this compound in an aqueous buffer using a water-miscible organic co-solvent.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the this compound is fully dissolved.
-
In a separate tube, add the desired volume of the aqueous buffer.
-
While continuously vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use. If precipitation occurs, the solubility limit has been exceeded, and the concentration should be adjusted.
-
Protocol 2: Solubility Enhancement using a Surfactant
-
Objective: To increase the apparent solubility of this compound in an aqueous buffer through micellar solubilization.
-
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80)
-
Aqueous buffer (e.g., Tris-HCl, pH 7.4)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
-
Procedure:
-
Prepare a 1% (w/v) solution of Polysorbate 80 in the aqueous buffer. Stir until the surfactant is completely dissolved.
-
Weigh the required amount of this compound and add it to the surfactant-containing buffer.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of micelles and the encapsulation of this compound.
-
Observe the solution for clarity. A clear solution indicates successful solubilization.
-
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape in Heptanamide HPLC Analysis
This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Heptanamide. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting steps to diagnose and resolve common issues such as peak tailing and fronting.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most common cause?
A1: Peak tailing for a neutral, polar compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the amide functional group with exposed, acidic silanol groups (Si-OH) on the silica-based column packing material. These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Q2: I'm observing peak fronting for my this compound standard. What could be the issue?
A2: Peak fronting, where the peak appears as a "shark fin," is most commonly caused by sample overload. This can be either mass overload (injecting a sample that is too concentrated) or volume overload (injecting too large a volume of a strong sample solvent).[1][2] An incompatible sample solvent, which is significantly stronger than the mobile phase, can also cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[1]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: While this compound is a neutral amide and not ionizable under typical HPLC conditions, the mobile phase pH can still indirectly affect its peak shape.[3] The ionization state of residual silanol groups on the column is pH-dependent. At a mid-range pH, these silanols can be deprotonated and negatively charged, increasing the potential for secondary interactions that cause peak tailing.[4] Adjusting the pH to a lower value (e.g., pH 2.5-3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.
Q4: Are there alternative column chemistries that can improve this compound's peak shape?
A4: Yes, if you continue to experience issues with standard C18 columns, consider using a column with a different stationary phase. End-capped columns are designed to minimize the number of free silanol groups. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be an excellent alternative, as they are specifically designed for the retention and separation of polar analytes and often yield better peak shapes. An RP-Amide or an Aqueous C18 column could also provide a suitable alternative.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is a common issue that can compromise resolution and integration accuracy. Follow this workflow to diagnose and resolve the problem.
References
Preventing Heptanamide degradation in solution during storage
For researchers, scientists, and drug development professionals working with Heptanamide, ensuring its stability in solution during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides a comprehensive guide to understanding and preventing this compound degradation, complete with troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the storage of this compound solutions and provides systematic steps for resolution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and resolve this compound degradation issues.
Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound is the hydrolysis of the amide bond.[1] Amides can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine.[1] In the case of this compound, the degradation products are heptanoic acid and ammonia.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of amide hydrolysis is significantly influenced by pH. This compound is most stable in neutral aqueous solutions (pH ~7). The rate of hydrolysis increases in both acidic (pH < 5) and basic (pH > 8) conditions.[2]
Q4: Which solvents are recommended for storing this compound?
A4: this compound is expected to be most stable in aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its stability is generally lower in aqueous solutions and protic solvents like alcohols, especially under acidic or basic conditions, as these can facilitate hydrolysis.[1]
Q5: Are there any materials I should avoid for storing this compound solutions?
A5: While glass vials are generally recommended, it is crucial to ensure they are clean and free of any acidic or basic residues. For sensitive applications, using silanized glass vials can minimize potential interactions with the glass surface. Avoid storing solutions in containers made of materials that may leach impurities or react with the solvent or this compound.
Q6: How can I detect and quantify this compound degradation?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for monitoring the stability of this compound.[1] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Quantitative Data Summary
The following table provides hypothetical data on the stability of this compound under various storage conditions to illustrate the expected trends.
| Storage Condition | Solvent | Temperature (°C) | pH | This compound Remaining after 30 days (%) | Primary Degradation Product(s) |
| A | Acetonitrile | -20 | N/A | >99 | Not Detected |
| B | Acetonitrile | 4 | N/A | 98.5 | Heptanoic Acid (trace) |
| C | Water | 4 | 7.0 | 97.2 | Heptanoic Acid |
| D | Water | 25 | 7.0 | 91.8 | Heptanoic Acid |
| E | Water | 4 | 3.0 | 92.5 | Heptanoic Acid |
| F | Water | 4 | 9.0 | 90.3 | Heptanoic Acid, Ammonia |
| G | Acetonitrile (exposed to light) | 25 | N/A | 96.1 | Heptanoic Acid, other minor peaks |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective
To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress, and to identify the resulting degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptanoic acid reference standard
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The diagram below outlines the workflow for the forced degradation study.
Caption: Workflow for conducting a forced degradation study of this compound.
Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 70°C).
-
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of NaOH or HCl, respectively, before HPLC analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water may be used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: e.g., 210 nm
-
Inject the samples and a Heptanoic acid standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products by comparing retention times with standards and by peak area percentage.
-
If possible, determine the degradation kinetics (e.g., first-order rate constant) for each stress condition.
-
This technical support guide provides a foundational understanding of this compound stability and a framework for troubleshooting and further investigation. For specific applications, it is recommended to perform tailored stability studies to ensure the quality and reliability of your research.
References
Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of heptanamide for obtaining high-purity crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when this compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the solution is supersaturated at a temperature above the melting point of this compound (approximately 96°C) or if the solvent is too nonpolar.
Solutions:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation level and redissolve the oil. Allow the solution to cool more slowly.
-
Use a Co-solvent: Introduce a co-solvent to modify the polarity of the crystallization medium. For this compound, which is often recrystallized from dilute ethanol, adjusting the ethanol-to-water ratio can be effective.
-
Lower the Crystallization Temperature: Ensure that the solution is cooled to a temperature below the melting point of this compound before nucleation begins.
-
Seeding: Introduce a small, pure crystal of this compound (a seed crystal) to the solution at a temperature slightly below the saturation point to encourage controlled crystal growth.
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: A low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or incomplete precipitation.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.
-
Optimize Cooling Profile: A slower cooling rate generally allows for more complete crystallization. Gradual cooling, followed by a period at a lower temperature (e.g., in an ice bath), can maximize crystal formation.
-
Solvent Selection: Ensure the chosen solvent or solvent system has a significant difference in solubility for this compound at high and low temperatures. This compound has low solubility in water, so using an ethanol/water mixture is a common strategy.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
Q3: The this compound crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
A3: Crystal size and morphology are influenced by the rate of nucleation and crystal growth. Rapid nucleation leads to many small crystals, while slow, controlled growth favors larger crystals.
Solutions:
-
Slow Cooling: Employ a slower cooling rate to reduce the number of nucleation sites and allow existing crystals to grow larger.[1] A linear or controlled cooling profile is often more effective than natural cooling for achieving larger mean crystal sizes.[2]
-
Reduce Supersaturation: A lower level of supersaturation promotes slower crystal growth. This can be achieved by using slightly more solvent or by cooling the solution more gradually.
-
Agitation: The rate of agitation can influence crystal size. An optimal agitation rate can promote crystal growth without causing excessive secondary nucleation or crystal breakage. For some systems, an agitation rate of around 90 rpm has been found to yield larger crystals than lower or higher rates.[2]
-
Seeding: Introducing a seed crystal provides a template for growth, which can lead to larger and more uniform crystals.
Q4: My purified this compound still contains impurities. How can I improve the purity?
A4: The presence of impurities after recrystallization can be due to their co-crystallization with this compound, inadequate washing, or the formation of a solid solution.
Solutions:
-
Multiple Recrystallizations: If impurities are present in significant amounts, a second recrystallization step may be necessary.
-
Thorough Washing: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.
-
Solvent System Optimization: The choice of solvent can significantly impact impurity rejection. Experiment with different solvent systems to find one where the impurities are highly soluble and this compound has a steep solubility curve with respect to temperature.
-
Consider Polymorphism: It is possible that a different polymorphic form of this compound is crystallizing, which may have a different capacity for incorporating impurities. Controlling the crystallization conditions (solvent, temperature, cooling rate) can help to selectively crystallize the desired, purer polymorph.
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
Based on available literature, a dilute ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of this compound.[3] The process typically involves dissolving the crude this compound in hot 95% ethanol, followed by the addition of water to induce crystallization upon cooling.[3] The optimal ratio of ethanol to water will depend on the impurity profile of the crude material.
How does the cooling rate affect the purity and size of this compound crystals?
Data Presentation
While specific solubility data for this compound across a wide range of solvents and temperatures is not extensively published, the following table provides a qualitative summary of solubility for amides in common laboratory solvents. This information can be used as a starting point for solvent screening.
Table 1: Qualitative Solubility of Amides in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low | This compound is described as having low solubility in water. |
| Ethanol | High | Soluble, especially when hot | Often used in combination with water for recrystallization. |
| Methanol | High | Likely soluble, especially when hot | Similar to ethanol, could be a good solvent for recrystallization. |
| Acetone | Medium | Soluble | A potential solvent for recrystallization, possibly in a solvent pair. |
| Ethyl Acetate | Medium | Moderately Soluble | May be a suitable solvent, potentially in a mixture. |
| Toluene | Low | Sparingly Soluble to Insoluble | Less likely to be a good primary solvent due to lower polarity. |
| Heptane | Low | Insoluble | Can be used as an anti-solvent. |
Table 2: Illustrative Effect of Cooling Rate on Crystal Size and Purity (General Principle)
| Cooling Rate | Average Crystal Size | Purity |
| Fast (e.g., crash cooling in an ice bath) | Small | Lower |
| Medium (e.g., natural cooling at room temperature) | Medium | Moderate |
| Slow (e.g., controlled, linear cooling) | Large | Higher |
Experimental Protocols
Recrystallization of this compound from Dilute Ethanol
This protocol is adapted from a literature procedure for the purification of this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. The mixture should be heated to boiling to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of decolorizing carbon can be added. The solution should be boiled for a few minutes with the carbon.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.
-
Crystallization Induction: To the hot filtrate, add water until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold dilute ethanol to remove any remaining soluble impurities.
-
Drying: Air-dry the crystals on the filter paper or in a desiccator. The melting point of pure this compound is reported to be 94-95°C.
Visualizations
References
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Heptanamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to identify, quantify, and resolve matrix effects encountered during the LC-MS/MS analysis of Heptanamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, known as ion enhancement.[1][3] These effects are a primary source of inaccuracy and irreproducibility in quantitative LC-MS/MS bioanalysis.[4]
Q2: Why is the analysis of this compound susceptible to matrix effects?
A2: this compound is a moderately hydrophobic molecule. When analyzing samples from complex biological matrices like plasma or serum, this compound may chromatographically co-elute with endogenous matrix components of similar polarity, such as phospholipids. These phospholipids are a notorious cause of ion suppression in electrospray ionization (ESI), which is commonly used for the analysis of molecules like this compound.
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most common sources are endogenous components of the biological matrix itself. These include phospholipids, proteins, salts, lipids, and metabolites. Exogenous sources can also contribute, such as anticoagulants, dosing vehicles, or co-administered medications. These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.
Q4: How can I determine if my this compound assay is impacted by matrix effects?
A4: Two primary methods are used to assess matrix effects. The "gold standard" for quantitative assessment is the post-extraction addition (or post-extraction spike) method. This involves comparing the peak area of this compound in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration. A qualitative screening can be performed using the post-column infusion method, where a constant flow of this compound is introduced into the mass spectrometer after the LC column. Injecting a blank matrix extract will reveal regions of ion suppression (a dip in the baseline) or enhancement (a rise in the baseline).
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression is a far more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal and potentially compromising the sensitivity and accuracy of the assay. Ion enhancement is the less common effect where matrix components increase the ionization efficiency of the analyte, resulting in a stronger, often irreproducible, signal. Both phenomena negatively impact data quality and must be addressed.
Troubleshooting Guide for this compound Analysis
This section addresses specific issues you may encounter and provides a logical workflow for their resolution.
Problem: My this compound signal is low, inconsistent, and reproducibility is poor.
This issue is characteristic of ion suppression . Follow these steps to diagnose and mitigate the effect.
Step 1: Confirm and Quantify the Matrix Effect
First, use the post-extraction addition method to quantitatively measure the extent of ion suppression. This will provide a clear metric, the Matrix Factor (MF), to guide your optimization efforts. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates enhancement. Ideally, the MF should be between 0.8 and 1.2.
Table 1: Example Data for Quantifying Matrix Effect on this compound
| Sample ID | Description | This compound Peak Area | Calculation | Matrix Factor (MF) | Conclusion |
| A | This compound in neat solvent (100 ng/mL) | 1,500,000 | - | - | Reference |
| B | Blank plasma extract + post-spike this compound (100 ng/mL) | 750,000 | B / A | 0.50 | Severe Ion Suppression |
| C | Blank urine extract + post-spike this compound (100 ng/mL) | 1,380,000 | C / A | 0.92 | Acceptable Matrix Effect |
Step 2: Optimize the Sample Preparation Protocol
Improving the sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS/MS system.
Caption: A logical workflow for identifying and resolving ion suppression.
Table 2: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, and inexpensive. | Non-selective; often results in significant matrix effects as phospholipids and other small molecules remain in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | Can provide very clean extracts. | Can be labor-intensive; recovery for moderately polar analytes like this compound may be variable. |
| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate this compound and remove interferences. | Highly selective and effective at removing phospholipids and salts, leading to a significant reduction in matrix effects. | More complex and costly than PPT. Method development is required. |
For this compound, a mixed-mode or reversed-phase SPE is highly recommended for achieving the cleanest extracts.
Step 3: Refine Chromatographic Conditions
Adjusting the LC method can help separate this compound from co-eluting interferences.
-
Modify Gradient: Extend the elution gradient to increase separation between early-eluting phospholipids and your analyte.
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) to alter selectivity.
-
Adjust Mobile Phase pH: Altering the pH can change the retention time of this compound relative to interfering compounds.
Step 4: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, a compensation strategy is necessary for accurate quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS for this compound (e.g., this compound-d3) will have virtually identical chemical properties and chromatographic behavior, meaning it will experience the same degree of ion suppression. This allows for accurate quantification based on the constant ratio of the analyte to the IS.
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards and quality controls in a blank matrix identical to your samples. This compensates for consistent matrix effects but does not account for sample-to-sample variability.
Caption: Co-eluting matrix components compete with the analyte for ionization.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol provides a quantitative measure of matrix effects (Matrix Factor).
Materials:
-
This compound standard stock solution
-
Blank biological matrix (e.g., plasma, urine) free of this compound
-
Mobile phase or reconstitution solvent
-
All necessary equipment for your established sample preparation procedure
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Take an aliquot of your mobile phase or reconstitution solvent.
-
Spike it with the this compound standard to a known concentration (e.g., a mid-range QC concentration).
-
Analyze via LC-MS/MS and record the mean peak area from at least three replicates. This is Area A .
-
-
Prepare Set B (Post-Extraction Spike):
-
Process at least three replicates of the blank biological matrix using your established sample preparation method (e.g., PPT, LLE, or SPE).
-
After the final step (e.g., after evaporation and before reconstitution), spike the extracted residue with the same amount of this compound standard as in Set A.
-
Reconstitute the sample and analyze via LC-MS/MS. Record the mean peak area. This is Area B .
-
-
Calculate the Matrix Factor (MF):
-
MF = Area B / Area A
-
Interpretation:
-
MF ≈ 1.0 (e.g., 0.8 to 1.2): No significant matrix effect.
-
MF < 0.8: Ion suppression is present.
-
MF > 1.2: Ion enhancement is present.
-
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using reversed-phase SPE to clean up plasma samples for this compound analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Plasma sample containing this compound and a suitable internal standard
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
5% Methanol in water (wash solvent)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 5 minutes.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge to equilibrate. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Apply full vacuum for 2-5 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of methanol to the cartridge to elute this compound and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.
-
References
Best practices for handling hygroscopic Heptanamide powder
Technical Support Center: Heptanamide Powder
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling hygroscopic this compound powder to ensure experimental accuracy, safety, and product integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
A: this compound (C7H15NO) is a fatty acid amide, appearing as a solid at room temperature with a melting point of approximately 96°C.[1][2] While it has low solubility in water, it can be hygroscopic, meaning it has the tendency to absorb moisture from the atmosphere.[1][3] This moisture absorption is a significant concern for researchers and drug development professionals because it can lead to a variety of issues:
-
Physical Changes: Moisture can cause the powder to clump, cake, or agglomerate, which negatively impacts its flowability and makes handling and accurate weighing difficult.[4]
-
Chemical Degradation: The presence of water can initiate or accelerate chemical reactions like hydrolysis, potentially degrading the active pharmaceutical ingredient (API), reducing its potency, or forming harmful byproducts.
-
Inconsistent Dosing: Poor flowability due to moisture can lead to inconsistencies in tablet manufacturing or capsule filling, affecting the final dosage accuracy.
-
Microbial Growth: Elevated moisture levels can create an environment conducive to the growth of bacteria, mold, or yeast, compromising the safety and stability of the product.
Q2: How should I store this compound powder to prevent moisture absorption?
A: Proper storage is the first line of defense against problems related to hygroscopicity. This compound powder should be stored in a cool, dry place. Follow these best practices:
-
Airtight Containers: Always store the powder in well-sealed, airtight containers to minimize exposure to ambient humidity.
-
Controlled Environments: If possible, store containers inside a desiccator containing a suitable drying agent (e.g., silica gel) or in a humidity-controlled storage cabinet.
-
Inert Gas: For highly sensitive applications or long-term storage, consider blanketing the powder with an inert gas like nitrogen or argon before sealing the container.
-
Packaging: Use packaging materials with low water vapor permeability. For highly sensitive materials, heat-sealable foil laminate bags can provide an excellent moisture barrier.
Q3: What is the best way to weigh and handle this compound powder in the lab?
A: Minimize the powder's exposure to the atmosphere during handling and weighing.
-
Work Quickly: Measure out the required amount of powder as quickly as possible and promptly reseal the main container.
-
Use a Glove Box: For the most sensitive experiments, perform all manipulations inside a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen-filled).
-
Prepare Stock Solutions: If your experiment allows, consider preparing a concentrated stock solution from a freshly opened container of this compound. You can then aliquot and store the solution, which is often less sensitive to atmospheric moisture than the powder.
Troubleshooting Guide
Problem 1: The this compound powder has formed clumps or cakes.
-
Cause: The powder has absorbed excessive moisture from the environment due to improper storage or prolonged exposure to humid air.
-
Solution 1 (Mechanical): For immediate use, you can gently break up the clumps with a clean, dry spatula. However, be aware that the powder's properties may have already been altered by the moisture content.
-
Solution 2 (Drying): If the compound is thermally stable, you may be able to dry it. This can be done by placing it in a vacuum oven at a gentle temperature (well below its melting point) or in a vacuum desiccator. Always verify that heating will not cause degradation.
-
Prevention: Review and improve your storage and handling procedures. Ensure containers are sealed tightly and stored in a desiccator.
Problem 2: I'm seeing inconsistent results or suspect the powder has degraded.
-
Cause: Moisture-induced chemical degradation (e.g., hydrolysis) may have occurred, altering the purity and potency of the this compound. Physical changes due to moisture can also affect dissolution rates.
-
Solution:
-
Verify Purity: Re-test the powder's purity using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Measure Water Content: Quantify the moisture content using a method like Karl Fischer titration to determine if it has exceeded acceptable limits.
-
Use a New Batch: If degradation is confirmed, discard the compromised batch and open a new, properly stored container.
-
-
Prevention: Implement rigorous stability testing protocols to understand the shelf-life of this compound under your specific storage conditions.
Problem 3: The powder has poor flowability, making it difficult to transfer or use in automated equipment.
-
Cause: Increased cohesion and adhesion between particles due to absorbed surface moisture. This is a common issue with hygroscopic materials.
-
Solution:
-
Control Humidity: Perform powder handling and processing in a low-humidity environment (<40% RH, or lower if the material is very hygroscopic).
-
Use Flow Aids: In formulation development, consider adding excipients known as glidants (e.g., silicon dioxide) to improve powder flow.
-
Process Alterations: Using vibrating hoppers or force feeders can help move cohesive powders in manufacturing settings.
-
-
Prevention: Characterize the powder's hygroscopicity early in the development process to anticipate and mitigate flowability issues.
Data Presentation: Quantitative Analysis
For reproducible research, it is crucial to quantify the moisture content and understand the hygroscopic nature of this compound.
Table 1: Comparison of Common Moisture Determination Techniques
| Technique | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical titration specific to water. | High accuracy and precision for water content. Considered a gold standard. | Requires specialized equipment and solvents; can be destructive to the sample. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Provides information on total volatile content, not just water. | Not specific to water; less sensitive than Karl Fischer for low moisture levels. |
| Dynamic Vapor Sorption (DVS) | Measures weight change of a sample as it's exposed to varying relative humidity (RH). | Provides a full moisture sorption-desorption profile; helps classify hygroscopicity. | Time-consuming; requires specialized instrumentation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared light at wavelengths specific to water. | Fast and non-destructive. | Less accurate due to potential interference from other components in the sample. |
Table 2: ICH Recommended Storage Conditions for Stability Testing of APIs
| Study Type | Climatic Zone | Storage Condition |
| Long-term | I / II (Temperate / Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH |
| Long-term | III / IVa (Hot / Dry) | 30°C ± 2°C / 65% RH ± 5% RH |
| Long-term | IVb (Hot / Humid) | 30°C ± 2°C / 75% RH ± 5% RH |
| Accelerated | All Zones | 40°C ± 2°C / 75% RH ± 5% RH |
| Source: Adapted from ICH Q1A(R2) and WHO guidelines. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the percentage of water in a sample of this compound powder.
Methodology:
-
Instrument Setup: Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Standardize the titrant (for volumetric method) with a certified water standard.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box or on a balance with a draft shield), accurately weigh a suitable amount of this compound powder. The target weight depends on the expected moisture content.
-
Titration: Quickly transfer the weighed sample into the titration vessel containing the anhydrous solvent (e.g., methanol).
-
Analysis: Initiate the titration. The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the sample weight. Express the result as a percentage (w/w).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.
Protocol 2: Hygroscopicity Profile Assessment by Dynamic Vapor Sorption (DVS)
Objective: To characterize the moisture sorption and desorption behavior of this compound powder under varying relative humidity (RH).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound powder (typically 5-15 mg) onto the DVS instrument's microbalance pan.
-
Drying: Start the experiment by drying the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass.
-
Sorption Phase: Program the instrument to increase the RH in stepwise increments (e.g., from 0% to 90% in 10% steps). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The output is a sorption-desorption isotherm, which plots the percentage change in mass versus RH. This plot reveals how much water the powder absorbs at different humidity levels, whether hysteresis occurs, and helps classify its degree of hygroscopicity.
Visualizations: Workflows and Logic Diagrams
Caption: Decision workflow for handling this compound based on its hygroscopicity.
Caption: Troubleshooting flowchart for clumped this compound powder.
References
Technical Support Center: Purification of Crude Heptanamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the identification and removal of impurities from crude Heptanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. The two most common methods for its preparation are the reaction of heptanoic acid with urea and the reaction of heptanoyl chloride with ammonia.
-
From Heptanoic Acid and Urea:
-
Unreacted Heptanoic Acid: Due to incomplete reaction, residual heptanoic acid is a common impurity.
-
Urea and its decomposition products: Unreacted urea or byproducts from its thermal decomposition may be present.
-
Colored Impurities: High reaction temperatures can lead to the formation of colored byproducts, resulting in a discolored crude product.[1]
-
-
From Heptanoyl Chloride and Ammonia:
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is ideal for the identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass fragmentation patterns. It is particularly useful for detecting and quantifying residual starting materials like heptanoic acid.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the main compound and any impurities present. By comparing the spectra of the crude and purified product, one can identify and quantify impurities. Specific chemical shifts can indicate the presence of starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities. Different detectors (e.g., UV, MS) can be used for detection and identification.
Troubleshooting Guides
Recrystallization Issues
Problem: The crude this compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add more of the hot solvent until the solution is no longer saturated. Allow it to cool slowly.
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Use a co-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. A common pair for amides is ethanol/water.
-
-
Use a Larger Volume of a Less Powerful Solvent: This can sometimes prevent oiling out by keeping the compound from becoming too concentrated at higher temperatures.
-
Seed the Solution: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
Problem: No crystals form upon cooling.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small seed crystal of pure this compound.
-
-
Increase Concentration: The solution may not be sufficiently supersaturated. Evaporate some of the solvent and allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the this compound.
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
Solutions:
-
Optimize the Mobile Phase:
-
This compound is a polar compound. For normal phase chromatography (e.g., with a silica gel stationary phase), a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used.
-
The polarity of the eluent can be gradually increased (gradient elution) to improve separation. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.
-
-
Adjust the Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Check the Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.
Problem: Low yield of purified this compound after column chromatography.
Solutions:
-
Ensure Complete Elution: this compound, being polar, may adsorb strongly to the silica gel. After the main fractions have been collected, flush the column with a more polar solvent (e.g., methanol) to ensure all the product has been eluted.
-
Avoid Irreversible Adsorption: If the compound is binding too strongly, consider using a less polar stationary phase or a more polar mobile phase from the start.
Data Presentation
Table 1: Hypothetical Purity Analysis of Crude and Purified this compound
| Analyte | Crude this compound (Area % by GC-MS) | Purified by Recrystallization (Area % by GC-MS) | Purified by Column Chromatography (Area % by GC-MS) |
| This compound | 92.5 | 99.5 | 99.8 |
| Heptanoic Acid | 5.2 | 0.3 | 0.1 |
| Unidentified Impurity 1 | 1.8 | 0.2 | 0.1 |
| Unidentified Impurity 2 | 0.5 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a standard procedure for the purification of n-Heptamide.
-
Dissolution: In a fume hood, place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (e.g., 40 mL) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.5 g). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: To the hot filtrate, slowly add warm water (e.g., 160 mL) until the solution becomes faintly turbid. Reheat gently until the solution is clear.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol-water mixture.
-
Drying: Continue to draw air through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Prepare the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Prepare the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
-
Load the Sample: Carefully add the sample solution or the silica gel with the adsorbed sample to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Enhancing the Stability of Heptanamide-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of heptanamide-containing products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a formulation?
A1: The primary degradation pathway for this compound, like other aliphatic amides, is hydrolysis. This reaction involves the cleavage of the amide bond by water, resulting in the formation of heptanoic acid and ammonia.[1][2] This process can be catalyzed by either acidic or basic conditions.[1][2] The stability of the amide bond is generally lowest at pH extremes and highest in the neutral pH range.
Q2: What are the key factors that can accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound in a formulation:
-
pH: Both acidic and basic pH conditions can significantly increase the rate of hydrolysis.[3]
-
Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to occur more rapidly.
-
Moisture: As water is a reactant in the hydrolysis of this compound, the presence of moisture, whether from aqueous components of the formulation or from environmental humidity, is a critical factor in its degradation.
-
Excipient Interactions: Certain excipients can create a microenvironment with a pH that is detrimental to the stability of this compound or may contain impurities that can catalyze degradation.
Q3: How can I select appropriate excipients to ensure the stability of my this compound formulation?
A3: Selecting compatible excipients is crucial for a stable formulation. A thorough excipient compatibility study is recommended. Key considerations include:
-
Hygroscopicity: Avoid highly hygroscopic excipients that can attract moisture to the formulation.
-
pH of Excipients: Be aware of the pH that an excipient may impart to the formulation, especially in solid dosage forms where micro-pH environments can form. For instance, acidic excipients should be avoided if this compound is found to be acid-labile.
-
Impurities: Ensure that the excipients used are of high purity and do not contain reactive impurities that could degrade this compound.
Q4: What are some formulation strategies to enhance the stability of this compound?
A4: To improve the stability of this compound-containing formulations, consider the following strategies:
-
pH Control: For liquid formulations, buffering the system to a neutral pH where this compound exhibits maximum stability is crucial.
-
Moisture Protection: For solid dosage forms, strategies to minimize moisture exposure are key. This can include using film coatings with moisture-barrier properties, packaging in moisture-resistant materials, and including desiccants in the packaging.
-
Lyophilization (Freeze-Drying): For parenteral formulations of moisture-sensitive drugs, lyophilization can significantly enhance stability by removing water.
-
Encapsulation: Microencapsulation can create a protective barrier around the this compound particles, shielding them from environmental factors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly high levels of heptanoic acid detected during stability testing. | 1. pH of the formulation is too low or too high. 2. Presence of incompatible excipients. 3. Exposure to high humidity or temperature during storage. 4. Moisture content of the formulation is too high. | 1. Measure the pH of the formulation. If it is outside the optimal range for this compound stability, adjust it using appropriate buffers.2. Conduct a thorough excipient compatibility study to identify any interactions. Consider replacing any incompatible excipients.3. Review storage conditions. Ensure the formulation is stored in a temperature- and humidity-controlled environment.4. For solid formulations, consider adding a desiccant to the packaging or applying a moisture-protective coating. |
| Physical changes in the formulation (e.g., color change, precipitation) upon storage. | 1. Degradation of this compound leading to insoluble products. 2. Interaction between this compound and excipients. 3. Polymorphic transformation of this compound. | 1. Analyze the formulation for degradation products. Identify the insoluble material.2. Re-evaluate excipient compatibility. Use techniques like DSC (Differential Scanning Calorimetry) to check for physical interactions.3. Perform solid-state characterization (e.g., XRD, DSC) to investigate any changes in the crystalline form of this compound. |
| Difficulty in developing a stability-indicating analytical method. | 1. Co-elution of this compound and its degradation products. 2. Degradation products are not detectable with the current method. | 1. Optimize the HPLC method. Adjust mobile phase composition, gradient, column type, and temperature to achieve better separation.2. Employ forced degradation studies to generate degradation products. Use a detector that can monitor a wider range of compounds, such as a mass spectrometer (LC-MS), to identify and quantify all degradation products. |
Data Presentation
Due to the lack of publicly available stability data for this compound, the following table presents illustrative data for a hypothetical aliphatic amide to demonstrate how to summarize stability results.
Table 1: Illustrative Stability Data for a Hypothetical Aliphatic Amide Formulation at 40°C/75% RH
| Time (Months) | Appearance | Assay (%) | Heptanoic Acid (%) | Total Impurities (%) |
| 0 | White to off-white powder | 100.2 | < 0.05 | 0.12 |
| 1 | White to off-white powder | 99.5 | 0.25 | 0.38 |
| 3 | White to off-white powder | 98.1 | 0.95 | 1.10 |
| 6 | Slightly yellowish powder | 96.3 | 2.10 | 2.35 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products, primarily heptanoic acid.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
This compound reference standard.
-
Heptanoic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or a suitable buffer (e.g., phosphate buffer).
-
-
Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a stock solution of heptanoic acid reference standard.
-
Prepare a resolution solution containing both this compound and heptanoic acid.
-
For formulation samples, dissolve or extract the formulation to obtain a known concentration of this compound.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing samples from forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Procedure:
-
For each stress condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
-
Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that all degradation products have been accounted for.
-
If necessary, use LC-MS to identify the structure of unknown degradation products.
-
Visualizations
Caption: this compound Hydrolysis Pathways
References
Validation & Comparative
Validating the Purity of Synthesized Heptanamide: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of synthesized Heptanamide purity. We present supporting experimental data, comprehensive protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your analytical needs.
This compound, a fatty acid amide, finds applications as an intermediate in various chemical syntheses.[1] Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of potentially harmful impurities in subsequent applications. This guide will explore the validation of this compound synthesized via the reaction of heptanoyl chloride with ammonia, a common synthetic route.[2] Potential impurities from this synthesis could include unreacted heptanoic acid, residual heptanoyl chloride, and by-products from side reactions.
Data Presentation: Purity Analysis of this compound
The following table summarizes hypothetical quantitative data from the purity assessment of a synthesized batch of this compound using both HPLC and NMR. This data is representative of what can be expected from these analytical methods.
| Analyte | HPLC (Area %) | ¹H NMR (mol %) |
| This compound | 99.75% | 99.80% |
| Heptanoic Acid (Impurity A) | 0.15% | 0.12% |
| Triethylamine (Catalyst Residue) | 0.08% | 0.06% |
| Dichloromethane (Solvent Residue) | Not Detected | 0.02% |
| Total Purity | 99.75% | 99.80% |
Comparative Overview of Analytical Techniques
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram showing retention time and peak area. | Spectrum showing chemical shifts, signal intensity, and coupling patterns. |
| Strengths | High sensitivity for detecting trace impurities, excellent for quantitative analysis of known compounds. | Provides detailed structural information, capable of identifying unknown impurities, inherently quantitative without the need for identical standards for every analyte.[3][4][5] |
| Limitations | Requires reference standards for impurity identification and quantification, may not detect impurities that do not have a chromophore. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures, may not resolve all impurity signals from the main compound. |
| Sample Throughput | Relatively high. | Can be lower due to longer acquisition times for high sensitivity. |
Experimental Workflow
The overall process for validating the purity of synthesized this compound, from synthesis to final analysis, is depicted in the workflow diagram below.
Caption: Experimental workflow for this compound synthesis and purity validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound purity.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of this compound and each impurity to determine the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR for the structural confirmation and purity determination of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and the internal standard.
-
The purity can be calculated by comparing the integral of a known number of protons from this compound to the integral of the known number of protons from the internal standard of known concentration. Impurity signals can be identified and quantified in a similar manner.
-
Comparison of Analytical Techniques
The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between the analytical goals and the choice of technique.
Caption: Logic diagram for selecting an analytical technique.
Conclusion
Both HPLC and NMR are indispensable tools for validating the purity of synthesized this compound. HPLC offers superior sensitivity for quantifying known impurities at trace levels, making it ideal for routine quality control. In contrast, NMR provides invaluable structural information, enabling the identification of unknown impurities and confirming the identity of the synthesized compound. For comprehensive purity validation, a combination of both techniques is often the most robust approach, leveraging the strengths of each to provide a complete picture of the sample's composition. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of synthesized chemical entities.
References
Heptanamide vs. Palmitoylethanolamide (PEA) in Inflammation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory research, endogenous fatty acid amides have emerged as a promising class of signaling molecules. Among these, Palmitoylethanolamide (PEA), a long-chain N-acylethanolamine, has been extensively studied for its potent anti-inflammatory and analgesic properties. In contrast, Heptanamide, a medium-chain primary fatty acid amide, remains largely unexplored in the context of inflammation. This guide provides a comprehensive comparison of the current scientific evidence for PEA and the existing knowledge gap for this compound, offering a valuable resource for researchers and drug development professionals.
Palmitoylethanolamide (PEA): A Well-Established Anti-Inflammatory Agent
Palmitoylethanolamide is an endogenous lipid mediator that is synthesized on demand in response to tissue injury and inflammation. A wealth of preclinical and clinical studies have demonstrated its efficacy in a variety of inflammation models.
Mechanism of Action
PEA exerts its anti-inflammatory effects through a multi-modal mechanism of action, which includes:
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammatory gene expression.[1] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
-
The "Entourage Effect": PEA can indirectly enhance the effects of other endocannabinoids, such as anandamide (AEA), by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] This leads to increased levels of AEA, which can then act on cannabinoid receptors (CB1 and CB2) to produce anti-inflammatory effects.
-
Mast Cell Modulation: PEA can stabilize mast cells, preventing their degranulation and the subsequent release of inflammatory mediators like histamine and pro-inflammatory cytokines.
The signaling pathways involved in PEA's anti-inflammatory action are complex and interconnected, as illustrated in the diagram below.
Experimental Data in Inflammation Models
The anti-inflammatory efficacy of PEA has been demonstrated in numerous in vitro and in vivo models. The following tables summarize key experimental data.
Table 1: In Vitro Anti-Inflammatory Effects of Palmitoylethanolamide (PEA)
| Cell Line | Inflammatory Stimulus | PEA Concentration | Measured Parameters | Key Findings |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1-10 µM | TNF-α, IL-1β, Nitric Oxide (NO) production | Dose-dependent reduction in pro-inflammatory cytokine and NO production.[2] |
| Human Adipocytes | Lipopolysaccharide (LPS) | 10 µM | TNF-α secretion | Inhibition of LPS-induced TNF-α secretion.[3] |
| Esophageal Mucosa Cells (CP-B) | HCl or Lipopolysaccharide (LPS) | 3-15 µg/L | IL-1β, IL-6, IL-8 secretion | Significant reduction in HCl and LPS-induced pro-inflammatory cytokine secretion.[4] |
Table 2: In Vivo Anti-Inflammatory Effects of Palmitoylethanolamide (PEA)
| Animal Model | Inflammation Induction | PEA Dosage and Administration | Measured Parameters | Key Findings |
| Rat | Carrageenan-induced paw edema | 10 mg/kg, oral | Paw volume | Significant reduction in paw edema compared to the vehicle-treated group. |
| Mouse | Dinitrobenzenesulfonic acid (DNBS)-induced colitis | 1 mg/kg, intraperitoneal or oral | Inflammatory markers, intestinal permeability | Attenuation of inflammation and intestinal permeability. |
| Mouse | Dextran sodium sulfate (DSS)-induced colitis | 10 mg/kg, intraperitoneal | Macroscopic signs of colitis, pro-inflammatory markers | Improvement in all macroscopic signs of colitis and decreased expression of pro-inflammatory markers. |
| Mouse | Lipopolysaccharide (LPS)-induced systemic inflammation | 10 mg/kg, intraperitoneal | Serum TNF-α levels | Complete inhibition of the increase in serum TNF-α levels. |
Experimental Protocols
A representative experimental workflow for an in vivo inflammation model is depicted below.
This compound: An Uncharted Territory in Inflammation Research
This compound is a primary fatty acid amide with a seven-carbon aliphatic tail. Unlike the extensive research on PEA, there is a significant lack of publicly available scientific literature and experimental data on the anti-inflammatory properties of this compound.
Potential Mechanisms and the Need for Investigation
As a medium-chain fatty acid amide, this compound's potential role in inflammation is largely speculative and warrants dedicated investigation. Fatty acid amides, as a class, are known to be substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH can lead to an increase in the levels of various endogenous anti-inflammatory lipids. It is plausible that this compound could interact with FAAH, thereby modulating inflammatory pathways. However, without direct experimental evidence, this remains a hypothesis.
The logical relationship and the current knowledge gap are illustrated in the diagram below.
Comparative Summary and Future Directions
The comparison between Palmitoylethanolamide and this compound in the context of inflammation is starkly one-sided.
| Feature | Palmitoylethanolamide (PEA) | This compound |
| Chemical Class | Long-chain N-acylethanolamine | Medium-chain primary fatty acid amide |
| Mechanism of Action | Well-defined (PPAR-α agonist, entourage effect, mast cell stabilization) | Unknown, speculative interaction with FAAH |
| In Vitro Data | Extensive evidence of anti-inflammatory effects in various cell models | No specific data available |
| In Vivo Data | Proven efficacy in multiple animal models of acute and chronic inflammation | No specific data available |
| Clinical Relevance | Investigated in clinical trials for inflammatory and pain conditions | Not applicable |
For researchers and drug development professionals, this guide highlights two key takeaways:
-
Palmitoylethanolamide (PEA) is a robustly researched anti-inflammatory compound with a well-characterized mechanism of action and proven efficacy in a multitude of preclinical models. It serves as a valuable benchmark for the development of novel anti-inflammatory therapeutics.
-
This compound represents a significant knowledge gap and, consequently, a potential opportunity for novel research. Its structural similarity to other bioactive fatty acid amides suggests that it may possess uncharacterized anti-inflammatory properties. Future research should focus on:
-
Screening this compound in established in vitro inflammation assays (e.g., LPS-stimulated macrophages).
-
Evaluating the efficacy of this compound in in vivo models of inflammation (e.g., carrageenan-induced paw edema).
-
Investigating the molecular targets of this compound, including its potential interaction with FAAH and other relevant receptors.
-
References
- 1. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide (PEA) for Prevention of Gastroesophageal Inflammation: Insights from In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different fatty acid amides on cell signaling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules that play crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and energy metabolism. Their diverse biological activities are mediated through interactions with a range of cellular targets, including G protein-coupled receptors and nuclear receptors. This guide provides a comparative analysis of four key fatty acid amides: Anandamide (AEA), Oleamide, Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA), with a focus on their effects on cell signaling pathways, supported by experimental data.
Comparative Analysis of Receptor Affinity and Potency
The signaling effects of fatty acid amides are dictated by their affinity and potency at various cellular receptors. The following table summarizes the key quantitative data for AEA, Oleamide, PEA, and OEA at their primary receptor targets.
| Fatty Acid Amide | Receptor Target | Binding Affinity (Ki) | Potency (EC50) | Cell Type/Assay Condition |
| Anandamide (AEA) | CB1 | 89 nM[1] | 31 nM[1] | CHO cells ([3H]CP55940 binding) / GPR55 activation |
| CB2 | 371 nM[1] | 27 nM[1] | CHO cells ([3H]CP55940 binding) / CB2 activation | |
| TRPV1 | pKi = 5.68[1] | ~2 µM (PKC-dependent) | Rat TRPV1 / Xenopus oocytes | |
| GPR55 | - | 18 nM | GTPγS binding assay | |
| Oleamide | CB1 | 1.14 µM | 1.64 µM | Rat whole-brain membranes ([3H]CP55940 binding) / [35S]GTPγS binding |
| CB2 | >100 µM (partial inhibition) | - | hCB2 transfected HEK-293T cells | |
| TRPV1 | - | - | Activates TRPV1 | |
| Palmitoylethanolamide (PEA) | PPARα | - | 3 µM | Direct activation |
| GPR55 | - | 4 nM | Selective agonist | |
| CB1 | > 30,000 nM | - | Receptor binding assay | |
| CB2 | 19,800 nM | - | Receptor binding assay | |
| Oleoylethanolamide (OEA) | PPARα | - | - | Endogenous ligand |
| TRPV1 | - | logEC50 = -5.4 (apical) | Caco-2 cells | |
| GPR119 | - | - | Endogenous ligand |
Signaling Pathways and Mechanisms of Action
Fatty acid amides exert their biological effects by modulating distinct and sometimes overlapping signaling pathways. Understanding these pathways is critical for elucidating their physiological roles and therapeutic potential.
Anandamide (AEA) Signaling
Anandamide, the most well-characterized endocannabinoid, primarily signals through the cannabinoid receptors CB1 and CB2. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. AEA also modulates ion channels and activates the mitogen-activated protein kinase (MAPK) pathway. Furthermore, AEA can directly activate the transient receptor potential vanilloid 1 (TRPV1) channel, leading to calcium influx and downstream signaling.
Oleamide Signaling
Oleamide, initially identified as a sleep-inducing lipid, exhibits a more complex pharmacological profile. It acts as a full agonist at the CB1 receptor, though with lower affinity than anandamide. Like AEA, its activation of CB1 can lead to the inhibition of adenylyl cyclase. Oleamide also directly activates TRPV1 channels and allosterically modulates GABAA and serotonin receptors, contributing to its diverse biological effects.
Palmitoylethanolamide (PEA) Signaling
Palmitoylethanolamide is primarily recognized for its anti-inflammatory and analgesic properties. Unlike anandamide, PEA does not directly activate cannabinoid receptors but instead targets the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus to regulate the transcription of genes involved in inflammation and lipid metabolism. PEA is also a selective agonist for the orphan G protein-coupled receptor GPR55. Furthermore, PEA can exert an "entourage effect" by inhibiting the enzymatic degradation of anandamide, thereby potentiating its effects at CB and TRPV1 receptors.
Oleoylethanolamide (OEA) Signaling
Oleoylethanolamide is a potent regulator of satiety and fat metabolism. Similar to PEA, OEA activates PPARα, leading to downstream transcriptional regulation of genes involved in lipid metabolism. OEA also activates TRPV1 channels, which is thought to contribute to its effects on sensory nerves and visceral pain. Additionally, OEA has been identified as an endogenous ligand for GPR119, a receptor involved in glucose homeostasis and the release of incretin hormones.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to characterize the activity of fatty acid amides.
Experimental Workflow: Receptor Binding Assay
This protocol outlines a general workflow for determining the binding affinity (Ki) of fatty acid amides to their respective receptors using a competitive radioligand binding assay.
Protocol: Cannabinoid Receptor (CB1/CB2) Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]CP55,940), and varying concentrations of the test fatty acid amide.
-
For non-specific binding determination, include a high concentration of a known unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: cAMP Accumulation Assay
This protocol is used to determine the functional effect of fatty acid amides on Gi/o-coupled receptors like CB1 and CB2 by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Plate cells expressing the receptor of interest (e.g., CHO-CB1 cells) in a 24-well plate and grow to near confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of the test fatty acid amide for 15-20 minutes.
-
Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the fatty acid amide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
-
Experimental Protocol: PPARα Activation Assay
This protocol describes a reporter gene assay to measure the activation of PPARα by fatty acid amides.
-
Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK-293T) with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
After 24 hours, treat the transfected cells with varying concentrations of the test fatty acid amide for 18-24 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer and a suitable substrate.
-
To normalize for transfection efficiency, a co-transfected control plasmid expressing a different reporter (e.g., β-galactosidase) can be used.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
Plot the normalized reporter activity as a function of the logarithm of the fatty acid amide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Protocol: TRPV1 Calcium Influx Assay
This protocol is used to measure the activation of TRPV1 channels by fatty acid amides by monitoring changes in intracellular calcium concentration.
-
Cell Loading with Calcium Indicator:
-
Culture cells expressing TRPV1 (e.g., HEK-293-TRPV1 cells) on a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.
-
Add varying concentrations of the test fatty acid amide to the wells and immediately start recording the fluorescence intensity over time.
-
As a positive control, use a known TRPV1 agonist like capsaicin.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the peak fluorescence change as a function of the logarithm of the fatty acid amide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This comparative guide highlights the distinct yet interconnected roles of anandamide, oleamide, palmitoylethanolamide, and oleoylethanolamide in cell signaling. While sharing structural similarities, these fatty acid amides exhibit unique pharmacological profiles, interacting with a diverse array of receptors to modulate a wide range of physiological functions. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this fascinating class of lipid mediators. Further research is warranted to fully elucidate the complex interplay between these signaling molecules and their downstream effects in both health and disease.
References
Cross-Validation of Heptanamide Analysis: A Comparative Guide for Independent Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Heptanamide analysis between independent laboratories. Ensuring the reproducibility and reliability of analytical methods is paramount in drug development and scientific research. This document outlines detailed experimental protocols for two common analytical techniques, presents a comparative data summary from a hypothetical inter-laboratory study, and visualizes a key signaling pathway potentially influenced by this compound.
Data Presentation: Inter-Laboratory Comparison of this compound Quantification
The following table summarizes the results of a hypothetical cross-validation study between two independent laboratories, "Laboratory A" and "Laboratory B". Both laboratories analyzed three batches of a this compound standard of known concentration (10 µg/mL) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Analytical Method | Laboratory | Batch 1 (µg/mL) | Batch 2 (µg/mL) | Batch 3 (µg/mL) | Mean (µg/mL) | Standard Deviation | % Recovery |
| GC-MS | Laboratory A | 9.89 | 10.12 | 9.95 | 9.99 | 0.12 | 99.9% |
| Laboratory B | 9.85 | 9.99 | 10.08 | 9.97 | 0.12 | 99.7% | |
| HPLC-MS | Laboratory A | 10.05 | 10.15 | 9.98 | 10.06 | 0.09 | 100.6% |
| Laboratory B | 10.11 | 9.93 | 10.02 | 10.02 | 0.09 | 100.2% |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.
a. Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into autosampler vials.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 59, 72, 129).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This method offers high sensitivity and specificity for the analysis of a wide range of compounds, including amides.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Generate calibration standards from 0.1 µg/mL to 20 µg/mL by serial dilution of the stock solution with the mobile phase.
-
Prepare unknown samples by dissolving a known quantity in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
b. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for conducting a cross-validation study between two independent laboratories.
This compound and the PI3K/AKT Signaling Pathway
This compound, as a fatty acid amide, may influence cellular processes related to lipid metabolism and signaling. The PI3K/AKT pathway is a critical regulator of cell growth, survival, and metabolism. The diagram below provides a simplified representation of this signaling cascade.
Heptanamide Derivatives as Histone Deacetylase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Heptanamide derivatives, specifically N-hydroxythis compound compounds, as Histone Deacetylase (HDAC) inhibitors. The performance of these derivatives is compared with other well-established HDAC inhibitors, supported by experimental data to offer a clear perspective on their potential in therapeutic applications.
Data Presentation: Comparative Efficacy of HDAC Inhibitors
The inhibitory activity of various compounds against different HDAC isoforms is a critical determinant of their therapeutic potential and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for select N-hydroxythis compound derivatives and other known HDAC inhibitors. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Notes |
| N-hydroxythis compound 14i & 14j | Hydroxamic Acid | - | - | - | - | - | IC50 of 7.07-9.24 µM against whole cell HDACs. Displayed more potent cytotoxicity than Vorinostat in some cancer cell lines. Specific isoform data is not readily available. |
| Vorinostat (SAHA) | Hydroxamic Acid (Pan-HDAC) | 10[1][2] | - | 20[1] | - | - | A pan-inhibitor with activity against multiple HDAC isoforms. |
| Entinostat (MS-275) | Benzamide (Class I selective) | 510 | - | 1700 | >10,000 | >10,000 | Shows selectivity for Class I HDACs. |
| Panobinostat (LBH589) | Hydroxamic Acid (Pan-HDAC) | <13.2 | <13.2 | <13.2 | <13.2 | mid-nM | A potent pan-HDAC inhibitor with activity against Class I, II, and IV HDACs. |
| Belinostat (PXD101) | Hydroxamic Acid (Pan-HDAC) | - | - | - | - | - | Inhibits HDAC activity in HeLa cell extracts with an IC50 of 27 nM. It is a pan-HDAC inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols: In Vitro HDAC Inhibition Assay (Fluorometric)
A fluorometric assay is a common and sensitive method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific recombinant human HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound (dissolved in DMSO)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the fluorogenic HDAC substrate solution in Assay Buffer.
-
Prepare the Developer solution.
-
-
Assay Setup:
-
Add Assay Buffer to all wells of the 96-well plate.
-
Add the diluted test compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for a specified time (e.g., 60 minutes). Protect the plate from light.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the Developer solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathways of HDAC Inhibition in Cancer
Histone deacetylases play a crucial role in the regulation of gene expression. In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and the activation of oncogenes. HDAC inhibitors can reverse these epigenetic changes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: HDAC inhibitor action on gene expression and cellular outcomes in cancer.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an HDAC inhibitor using a fluorometric assay.
References
A Comparative Guide to the In Vitro and In Vivo Activity of N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), a Heptanamide Derivative
For Researchers, Scientists, and Drug Development Professionals
While data on the direct biological activity of Heptanamide is limited, its derivative, N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), has been identified as a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer properties. This guide provides a comparative overview of the in vitro and in vivo activity of HNHA, offering insights into its therapeutic potential and the correlation between laboratory and preclinical findings.
Data Presentation: In Vitro and In Vivo Efficacy of HNHA
The following tables summarize the quantitative data on the efficacy of HNHA in both cell-based assays and animal models, primarily focusing on its effects on breast cancer. For comparison, data for Suberoylanilide Hydroxamic Acid (SAHA), a known HDAC inhibitor, is included where available.
Table 1: In Vitro Activity of HNHA against Breast Cancer Cells
| Parameter | Cell Line | HNHA | SAHA | Fumagillin |
| Effect on Cell Cycle | MDA-MB-231 | G1/S phase arrest via p21 induction[1] | Not specified | Not specified |
| VEGF Levels | MDA-MB-231 | Markedly decreased[1] | Higher than HNHA[1] | Higher than HNHA[1] |
| HIF-1α Levels | MDA-MB-231 | Markedly decreased[1] | Higher than HNHA | Higher than HNHA |
| Histone Acetylation | MDA-MB-231 | Increased | Not specified | Not specified |
Table 2: In Vivo Efficacy of HNHA in a Breast Cancer Xenograft Model
| Parameter | HNHA-Treated Mice | SAHA-Treated Mice | Fumagillin-Treated Mice | Control Mice |
| Tumor Growth | Significantly inhibited | Less inhibition than HNHA | Less inhibition than HNHA | Progressive tumor growth |
| Survival | Significantly longer survival | Shorter survival than HNHA | Shorter survival than HNHA | Shortest survival |
| Tumor Neovascularization | Significantly decreased blood flow | Not specified | Not specified | Not specified |
| Proangiogenic Factors | Marked reductions | Not specified | Not specified | Not specified |
| Angiogenesis Inhibitors | Significant induction | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of HNHA on cancer cells.
-
Cell Seeding: MDA-MB-231 human breast cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Serial dilutions of HNHA are prepared in complete DMEM. The culture medium is removed from the wells and replaced with 100 µL of the HNHA dilutions. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plates are then incubated for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is then read at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the control.
Protocol 2: In Vivo Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of HNHA in a mouse model.
-
Animal Model: Female athymic nude mice, 4-6 weeks old, are used for this study.
-
Cell Implantation: 5 x 10⁶ MDA-MB-231 cells, mixed with Matrigel, are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Tumor volume is calculated using the formula: Volume = (width)² x length/2.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. HNHA is administered, often intraperitoneally, at a predetermined dose and schedule. A vehicle-only control group is essential.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess biomarkers of drug activity (e.g., histone acetylation).
Visualizations: Signaling Pathways and Experimental Workflows
HNHA's Anti-Cancer Mechanism
HNHA exerts its anti-cancer effects through the inhibition of histone deacetylases (HDACs). This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression, resulting in cell cycle arrest and the inhibition of angiogenesis.
Caption: HNHA inhibits HDACs, leading to anti-cancer effects.
Experimental Workflow for In Vitro Evaluation of HNHA
The following diagram illustrates a typical workflow for the in vitro assessment of a novel compound like HNHA.
Caption: Workflow for in vitro evaluation of HNHA.
Logical Flow of In Vitro to In Vivo Correlation
This diagram depicts the logical progression from initial in vitro discoveries to in vivo validation, a critical path in drug development.
Caption: Logical flow from in vitro to in vivo studies.
References
A Head-to-Head Comparison: Heptanamide vs. Sodium Dodecyl Sulfate as Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of amphiphilic molecules, the selection of an appropriate surfactant is paramount for a multitude of applications, ranging from drug delivery systems to industrial formulations. This guide provides a detailed comparative analysis of Heptanamide, a fatty acid amide with emerging potential, and Sodium Dodecyl Sulfate (SDS), a widely utilized anionic surfactant. This objective comparison, supported by available data and established experimental protocols, aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Comparative Performance Data
The following tables summarize the key physicochemical properties and performance indicators for this compound and Sodium Dodecyl Sulfate. While extensive quantitative data is available for the commercial surfactant SDS, specific experimental performance metrics for this compound are less prevalent in public literature.
| General Properties | This compound | Sodium Dodecyl Sulfate (SDS) |
| Chemical Class | Fatty Acid Amide | Alkyl Sulfate |
| Type | Nonionic (in neutral aqueous solution) | Anionic |
| Molecular Weight ( g/mol ) | 129.20 | 288.38[1] |
| Chemical Formula | C₇H₁₅NO | C₁₂H₂₅NaO₄S[1] |
| Surfactant Performance Indicators | This compound | Sodium Dodecyl Sulfate (SDS) |
| Critical Micelle Concentration (CMC) | Data not readily available | ~8.2 mM in water at 25°C[1][2][3] |
| Surface Tension at CMC (mN/m) | Data not readily available | ~35-40 mN/m in water at 25°C |
| Emulsification Properties | Potential emulsifier due to amphiphilic nature | Excellent emulsifying agent, forms stable oil-in-water emulsions |
| Foaming Properties | Data not readily available | Strong foaming agent, produces stable foam |
Experimental Protocols
To ensure a standardized and reproducible comparison of surfactant performance, the following detailed experimental protocols are provided.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.
Methodology: Surface Tension Measurement
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). Ensure temperature is controlled and constant throughout the measurements.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph, where a sharp decrease in the slope is observed.
Evaluation of Emulsification Performance
This protocol assesses the ability of a surfactant to form and stabilize an emulsion.
Methodology: Emulsion Stability Assay
-
Preparation of Phases: Prepare an aqueous phase (containing the surfactant at a specific concentration) and an oil phase (e.g., mineral oil).
-
Emulsification: Combine the aqueous and oil phases in a defined ratio (e.g., 1:1 v/v). Homogenize the mixture using a high-shear mixer or sonicator for a specified time and intensity to form an emulsion.
-
Stability Monitoring: Transfer the emulsion to a graduated cylinder and monitor the separation of phases (creaming or coalescence) over time at a controlled temperature.
-
Data Analysis: Quantify the emulsion stability by measuring the height of the separated aqueous or cream layer at different time intervals. The Emulsification Index (EI) can be calculated as: EI (%) = (Height of emulsified layer / Total height of liquid) x 100
Assessment of Foaming Properties
This protocol evaluates the foaming capacity and foam stability of a surfactant.
Methodology: Foam Generation and Stability Test
-
Foam Generation: Prepare a solution of the surfactant in a graduated cylinder. Generate foam by a standardized method, such as sparging a gas (e.g., nitrogen) through the solution at a controlled flow rate for a specific duration, or by vigorous shaking.
-
Initial Foam Volume: Immediately after foam generation ceases, record the initial volume of the foam.
-
Foam Stability: Monitor the decay of the foam volume over time. Record the foam volume at regular intervals.
-
Data Analysis: The foam stability can be expressed as the time taken for the foam volume to reduce to half of its initial volume (foam half-life).
Potential Mechanism of Action and Signaling Pathway Interaction
This compound, as a fatty acid amide, possesses a hydrophobic tail and a polar amide head group, giving it amphiphilic properties. This structure allows it to interact with biological membranes, potentially influencing cellular processes. One hypothesized mechanism is the insertion of this compound into the lipid bilayer of the cell membrane. This interaction could alter membrane fluidity and permeability, and potentially modulate the function of membrane-associated proteins, thereby influencing downstream signaling pathways.
Discussion and Conclusion
Sodium Dodecyl Sulfate is a well-characterized and potent anionic surfactant with a low CMC and excellent emulsifying and foaming properties. Its performance is extensively documented, making it a reliable choice for a wide range of applications where strong detergency and stabilization are required.
This compound, on the other hand, represents a nonionic amphiphile whose surfactant properties are not as thoroughly quantified in publicly available literature. Its fatty acid amide structure suggests it possesses surface-active properties, and its ability to interact with lipid bilayers points to its potential in applications involving biological membranes, such as in drug delivery or as a modulator of cellular functions.
The choice between this compound and a commercial surfactant like SDS will ultimately depend on the specific requirements of the application. For applications demanding strong and well-defined surfactant performance, SDS remains a benchmark. For research and development in areas such as drug formulation and cell biology, where the interaction with biological systems is a key consideration, this compound may offer unique properties worthy of further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to generate the quantitative data needed for an informed selection.
References
Heptanamide Performance in Agrochemical Formulations: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the performance of Heptanamide relative to other common agrochemical adjuvants, supported by experimental methodologies and pathway visualizations.
Introduction
Adjuvants are critical components in modern agrochemical formulations, enhancing the efficacy of active ingredients such as herbicides, fungicides, and insecticides.[1] They achieve this by various mechanisms, including improving spray droplet retention, increasing the spread over the leaf surface, and enhancing the penetration of the active ingredient through the plant cuticle.[2] This guide provides a comparative overview of this compound, an amide-based adjuvant, against other widely used classes of agrochemical adjuvants: Nonionic Surfactants (NIS), Crop Oil Concentrates (COC), Methylated Seed Oils (MSO), and Organosilicone Surfactants. While specific quantitative performance data for this compound is not extensively available in public literature, this comparison is based on the known properties of amide-based adjuvants and established data for other adjuvant classes.[3][4]
Adjuvant Classes and Mechanisms of Action
The selection of an appropriate adjuvant depends on the specific herbicide, target weed species, and environmental conditions.[5] Each class of adjuvant offers a unique set of properties that influence its performance.
-
This compound (Amide-based Adjuvant): Amide-based adjuvants are recognized for their potential to act as effective solvents and compatibility agents. Their amphiphilic nature allows them to be compatible with both hydrophilic and lipophilic active ingredients, which is particularly beneficial in complex tank mixtures. They can also contribute to the wetting of the leaf surface and facilitate the foliar penetration of active ingredients.
-
Nonionic Surfactants (NIS): NIS are all-purpose adjuvants that reduce the surface tension of the spray solution, leading to better spreading and sticking on the leaf surface. They are compatible with a wide range of pesticides.
-
Crop Oil Concentrates (COC): COCs are composed of petroleum-based oils and nonionic surfactants. They enhance herbicide penetration through the waxy leaf cuticle and reduce the evaporation rate of the spray droplet, allowing more time for absorption.
-
Methylated Seed Oils (MSO): MSOs are derived from vegetable oils that have been chemically modified. They are generally more aggressive than COCs in dissolving the leaf cuticle, leading to faster and greater herbicide absorption.
-
Organosilicone Surfactants: These adjuvants are known for their superior spreading properties, often referred to as "super-spreaders." They can dramatically reduce the surface tension of spray droplets, leading to a significant increase in coverage on the leaf surface.
Comparative Performance Data
The following tables summarize the expected performance characteristics of this compound in comparison to other adjuvant classes based on available data and chemical properties.
Table 1: Physicochemical Properties
| Adjuvant Class | Typical Composition | Primary Function(s) | Expected Surface Tension Reduction | Expected Contact Angle Reduction |
| This compound | Amide-based compound | Solvent, Compatibilizer, Penetrant | Moderate | Moderate |
| Nonionic Surfactant (NIS) | Alcohol ethoxylates, etc. | Spreading, Wetting | Good | Good |
| Crop Oil Concentrate (COC) | Petroleum oil + NIS | Penetration, Reduced Evaporation | Moderate | Moderate |
| Methylated Seed Oil (MSO) | Methylated vegetable oil + NIS | Enhanced Penetration | Good | Good |
| Organosilicone Surfactant | Polyether-modified polysiloxanes | Superior Spreading | Excellent | Excellent |
Table 2: Performance in Enhancing Herbicide Efficacy
| Adjuvant Class | Enhancement of Foliar Uptake | Performance in Dry Conditions | Risk of Crop Injury |
| This compound | Good (as a solvent and penetrant) | Potentially Good | Moderate |
| Nonionic Surfactant (NIS) | Moderate | Moderate | Low |
| Crop Oil Concentrate (COC) | Good | Good | Moderate |
| Methylated Seed Oil (MSO) | Excellent | Excellent | High |
| Organosilicone Surfactant | Good to Excellent | Good | Moderate to High |
Experimental Protocols
To ensure objective and reproducible comparisons of adjuvant performance, standardized experimental protocols are essential. The following sections detail the methodologies for key performance indicators.
Surface Tension Measurement
Objective: To quantify the reduction in the surface tension of an aqueous solution by an adjuvant.
Methodology: The Wilhelmy Plate method is a common and accurate technique.
-
Apparatus: A force tensiometer equipped with a platinum Wilhelmy plate.
-
Procedure:
-
Prepare aqueous solutions of the adjuvant at various concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Pour the adjuvant solution into a clean glass vessel and place it on the tensiometer's sample stage.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
The instrument measures the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension in millinewtons per meter (mN/m).
-
Clean the plate thoroughly between measurements.
-
Contact Angle Measurement
Objective: To measure the angle at which a liquid droplet interfaces with a solid surface, indicating the wettability of the surface.
Methodology: The sessile drop method using a contact angle goniometer is widely used.
-
Apparatus: A contact angle goniometer with a high-resolution camera and a light source.
-
Procedure:
-
Prepare a representative solid surface, such as a clean glass slide or a plant leaf affixed to a slide.
-
Place the solid surface on the sample stage of the goniometer.
-
Use a microsyringe to dispense a small droplet (typically 2-5 µL) of the adjuvant solution onto the surface.
-
The camera captures a profile image of the droplet.
-
Software analyzes the image to measure the angle formed between the baseline of the droplet and the tangent at the droplet's edge.
-
A lower contact angle indicates better wetting and spreading.
-
Evaluation of Herbicide Uptake Enhancement
Objective: To quantify the increase in the absorption of a herbicide into a plant leaf due to the addition of an adjuvant.
Methodology: This can be assessed using radiolabeled herbicides or by measuring the physiological response of the plant.
-
Apparatus: Greenhouse or growth chamber, spray application equipment, liquid scintillation counter (for radiolabeled studies) or chlorophyll fluorescence meter.
-
Procedure (using Chlorophyll Fluorescence):
-
Grow target weed species to a consistent growth stage under controlled environmental conditions.
-
Prepare herbicide solutions with and without the test adjuvants at specified concentrations.
-
Treat the plants with the different herbicide solutions using a calibrated sprayer to ensure uniform application.
-
At set time intervals after treatment, measure the chlorophyll fluorescence of the leaves using a portable fluorometer. A decrease in the quantum yield of photosystem II (Fv/Fm) is an indicator of herbicide-induced stress and, by extension, uptake.
-
Compare the rate and extent of the decline in Fv/Fm between treatments with and without adjuvants to determine the enhancement of herbicide uptake.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to adjuvant performance.
Caption: Mechanism of action for agrochemical adjuvants.
Caption: Workflow for surface tension measurement.
References
- 1. invasive.org [invasive.org]
- 2. apparentag.com.au [apparentag.com.au]
- 3. EP2704567A1 - New agricultural and detergent compositions containing a tertiary amide as adjuvant or as surfactant - Google Patents [patents.google.com]
- 4. AGRICULTURAL COMPOSITIONS CONTAINING A TERTIARY AMIDE AS ADJUVANT OR AS SURFACTANT - Patent 2704567 [data.epo.org]
- 5. Crop Protection Network [cropprotectionnetwork.org]
Statistical analysis for comparing the effects of Heptanamide and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the biological effects of Heptanamide analogs, with a focus on their anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes. While direct comparative data for this compound is limited, this guide focuses on its more extensively studied diarylheptanoid analogs.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of various diarylheptanoid and diarylheptylamine analogs on key inflammatory markers. These compounds are structurally related to curcumin and have demonstrated significant anti-inflammatory potential.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Hexahydrocurcumin (4) | PGE2 formation | 0.7 | LPS-stimulated RAW264.7 macrophages | [1] |
| Diarylheptylamine (12b) | iNOS and COX-2 expression | - | LPS-stimulated RAW264.7 macrophages | [1] |
| Diarylheptanoid (28) | Nitric Oxide (NO) production | Markedly blocked | Murine RAW264.7 cells | [2] |
| Diarylheptanoid (40) | Nitric Oxide (NO) production | Markedly blocked | Murine RAW264.7 cells | [2] |
| Diarylheptanoid (28) | IL-1β and IL-6 production | Markedly blocked | Murine RAW264.7 cells | [2] |
| Diarylheptanoid (40) | IL-1β and IL-6 production | Markedly blocked | Murine RAW264.7 cells | |
| Monocarbonyl curcumin analog (S1) | TNF-α and IL-6 secretion | 59.5% - 83.4% inhibition at 10 µM | LPS-stimulated macrophages | |
| Monocarbonyl curcumin analog (S4) | TNF-α and IL-6 secretion | 59.5% - 83.4% inhibition at 10 µM | LPS-stimulated macrophages |
Note: A lower IC50 value indicates greater potency. "-" indicates that the study reported significant inhibition but did not provide a specific IC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound analogs.
Cell Culture and Treatment
Murine RAW264.7 macrophages or other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For anti-inflammatory assays, cells are typically pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
The production of nitric oxide is an indicator of the inflammatory response. It is measured in the culture medium using the Griess reagent. Briefly, after cell treatment and stimulation, the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits. The assays are performed according to the manufacturer's instructions. This involves adding the culture supernatant to wells pre-coated with specific antibodies for the cytokine of interest, followed by a series of incubation and washing steps with detection antibodies and a substrate solution to produce a colorimetric signal. The absorbance is measured, and the cytokine concentration is calculated from a standard curve.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used. After treatment with the compounds, MTT solution is added to the cells and incubated. Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the viability of untreated control cells.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the effects of the compounds on signaling pathways, Western blot analysis is performed. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p38). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through the modulation of key intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways play crucial roles in regulating inflammation, cell survival, and proliferation.
Caption: PI3K/Akt Signaling Pathway Activation.
Caption: MAPK/ERK Signaling Pathway Activation.
Caption: General Experimental Workflow.
References
- 1. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Heptanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of heptanamide, fostering a culture of safety and compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any potential vapors.[1]
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Avoid Inhalation: Do not inhale vapors.[1]
-
Ventilation: Ensure adequate ventilation during handling and disposal.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, segregation, storage, and transfer. Adherence to these procedures is critical for regulatory compliance and the safety of all laboratory personnel.
Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, weighing boats, and absorbent pads.
-
Solid Waste: Collect solid this compound waste and contaminated disposable materials in a designated, clearly labeled solid waste container.
-
Liquid Waste: Collect liquid this compound waste in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. Amides are generally incompatible with acids (both oxidizing and non-oxidizing mineral acids, and organic acids), which can generate heat and potentially toxic gases.
Waste Container Selection and Labeling
The selection of appropriate waste containers and clear labeling are fundamental to safe waste management.
-
Container Type: Use only approved hazardous waste containers that are compatible with amides. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
Waste Storage
Store this compound waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Containment: Store liquid waste containers in secondary containment to prevent spills.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Final Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Do Not Dispose in Drains: Never dispose of this compound waste down the sink or in the regular trash.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Request Pickup: When the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, extensive quantitative data for disposal is not available. The following table provides general physical properties which can inform handling and storage decisions.
| Property | Value | Source |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.2 g/mol | |
| Melting Point | 96°C | |
| Boiling Point | ~239.29°C (estimate) | |
| Density | ~0.8521 g/cm³ |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Heptanamide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Heptanamide. The information is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid at room temperature with a melting point of approximately 96°C.[1][2] While generally considered to have low toxicity, it is imperative to follow safe laboratory practices to minimize exposure.[1] Some sources suggest it may be a neurotoxin, warranting careful handling.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | This compound is a solid with low volatility. Respiratory protection is a precaution against the inhalation of fine particles, especially when handling powders. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: This diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand its properties and potential hazards.
-
Don Appropriate PPE: As detailed in Table 1, wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Prepare a Well-Ventilated Workspace: Conduct all work in a chemical fume hood or a well-ventilated laboratory bench space to minimize inhalation exposure.
-
Weighing and Transfer:
-
Use a weigh boat or appropriate container to weigh the solid this compound.
-
Avoid generating dust. If the material is a fine powder, handle it with care to prevent it from becoming airborne.
-
Carefully transfer the weighed solid to the reaction vessel.
-
-
Dissolution (if applicable): When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
First Aid Measures
In case of accidental exposure to this compound, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Workflow Diagram
Caption: This diagram outlines the process for the segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Solid Waste:
-
Collect unused this compound and any materials contaminated with it (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.
-
Do not dispose of solid chemical waste in regular laboratory trash cans that are handled by custodial staff.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not pour chemical waste down the sink.
-
-
Contaminated PPE:
-
Dispose of lightly contaminated gloves and other disposable PPE in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Heavily contaminated PPE should be treated as hazardous waste and disposed of accordingly.
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Once clean, the empty container can often be disposed of in the regular trash after defacing the label.
-
-
Final Disposal:
-
All collected chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Ensure compliance with all local, state, and federal regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
